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  • Product: 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzoic acid
  • CAS: 215656-70-5

Core Science & Biosynthesis

Foundational

Physicochemical Profiling of 4-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid: A Technical Guide

Executive Summary 4-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid (CAS: 215656-70-5) is a highly versatile bifunctional chemical intermediate widely utilized in medicinal chemistry and active pharmaceutical ingredient (AP...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid (CAS: 215656-70-5) is a highly versatile bifunctional chemical intermediate widely utilized in medicinal chemistry and active pharmaceutical ingredient (API) synthesis[1]. Structurally, it features a polar, hydrogen-bonding 2-oxopyrrolidine (lactam) ring connected via a flexible ethoxy linker to an ionizable benzoic acid moiety. This unique structural topology imparts distinct physicochemical behaviors, balancing lipophilicity with aqueous solubility. This whitepaper provides an in-depth analysis of its physicochemical properties, detailing the causality behind its behavior and providing self-validating protocols for its characterization.

Structural and Molecular Profiling

The physicochemical behavior of this compound is dictated by its distinct functional groups. The carboxylic acid acts as a primary hydrogen-bond donor and is responsible for pH-dependent ionization. Conversely, the lactam ring acts as a strong hydrogen-bond acceptor, significantly increasing the polar surface area (PSA) and altering the hydration shell of the molecule in aqueous media.

Quantitative Data Summary
PropertyValueCausality / Significance
Molecular Formula C13H15NO4Defines the atomic composition and baseline molecular weight.
Molecular Weight 249.26 g/mol Optimal for small-molecule drug design (Lipinski-compliant).
CAS Number 215656-70-5Unique registry identifier for procurement and safety tracking[1].
H-Bond Donors 1Restricted to the carboxylic acid (-COOH) group.
H-Bond Acceptors 4Comprises the lactam carbonyl, lactam nitrogen, ether oxygen, and acid carbonyl.
Topological PSA ~75.6 ŲIndicates moderate to high membrane permeability potential.

Acid-Base Chemistry and pKa Determination

The ionization constant (pKa) is the master variable governing the solubility and permeability of 4-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid. The para-alkoxy substitution acts as an electron-donating group via resonance, which slightly destabilizes the conjugate base (carboxylate anion), pushing the pKa slightly higher than that of unsubstituted benzoic acid (typically around 4.2 - 4.5).

Protocol: Potentiometric Titration for pKa Determination

To accurately determine the pKa, a potentiometric titration must be performed. This system is self-validating: the generation of a theoretical slope of unity in the Bjerrum plot confirms the correctness of the assumed equilibrium[2].

Step-by-Step Methodology:

  • Electrode Standardization: Calibrate the pH glass electrode using standard IUPAC buffers (pH 4.0, 7.0, 10.0) to ensure a Nernstian response.

  • Sample Preparation: Dissolve 2-5 mg of the compound in a 0.15 M KCl background electrolyte solution. The KCl maintains a constant ionic strength, preventing activity coefficient fluctuations during the titration[2].

  • Titration Execution: Titrate the solution with standardized 0.1 M KOH under a continuous argon or nitrogen purge to prevent atmospheric CO2 from forming carbonic acid, which would skew the pH readings.

  • Data Analysis: Plot the pH against the volume of titrant added. The pKa is mathematically derived from the inflection point of the curve (where the compound is 50% ionized) using the Avdeef-Butcher equation[2].

Lipophilicity and Permeability (LogP/LogD)

Lipophilicity dictates how the compound partitions between lipid membranes and aqueous environments. The intrinsic partition coefficient (LogP) reflects the neutral species, while the distribution coefficient (LogD) accounts for ionization at a specific pH. Due to the polar lactam ring, the LogP is moderated, preventing excessive lipophilicity that could lead to poor aqueous solubility.

Protocol: Shake-Flask Method (OECD 107)

The shake-flask method is the gold standard for LogP determination[3]. The protocol is self-validating through mass balance; the total quantity of the substance quantified in both phases must equal the initial amount introduced[3].

Step-by-Step Methodology:

  • Phase Saturation: Vigorously stir n-octanol and an aqueous buffer (pH 2.0 to suppress ionization for LogP) for 24 hours to ensure mutual saturation.

  • Sample Introduction: Dissolve a known concentration of the compound (below 0.01 M) in the aqueous phase[3].

  • Partitioning: Transfer the aqueous solution and n-octanol into glass centrifuge tubes at three different volume ratios (e.g., 1:1, 1:2, 2:1) to validate concentration independence[3].

  • Equilibration: Mechanically shake the tubes at a constant temperature (25 ± 1°C) for 24 hours.

  • Phase Separation & Quantification: Centrifuge the tubes to break any micro-emulsions. Carefully sample each phase using a syringe (expelling air to avoid octanol contamination in the aqueous sample)[3]. Quantify the compound in both phases using HPLC-UV.

Solid-State Properties and Thermal Analysis

Understanding the solid-state properties of 4-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid is critical for its handling, storage, and formulation. The compound forms intermolecular hydrogen bonds between the carboxylic acid (dimerization) and the lactam carbonyl, which dictates its crystal lattice energy and melting point.

Protocol: Differential Scanning Calorimetry (DSC)

Thermal analysis via DSC is utilized to detect endothermic and exothermic transitions, such as melting points and polymorphic shifts, in accordance with guidelines[4].

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the DSC for temperature and heat flow using a high-purity indium standard (Tm = 156.6°C) to ensure thermodynamic accuracy.

  • Sample Preparation: Accurately weigh 2–5 mg of the compound into a standard aluminum pan. Crimp the pan with a pinhole lid to allow the escape of any volatile impurities or residual moisture.

  • Thermal Cycling: Heat the sample from 25°C to 300°C at a controlled, linear heating rate of 10°C/min. Maintain a continuous nitrogen purge (typically 50 mL/min) to prevent oxidative degradation during the scan[4].

  • Thermogram Analysis: Analyze the resulting heat flow curve. A sharp endothermic peak indicates the melting point (Tm) of a pure crystalline form, while baseline shifts or multiple peaks may indicate glass transitions (Tg) or the presence of unstable polymorphs[4].

Physicochemical Characterization Workflow

G Compound 4-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid pKa Acid-Base Profiling (Potentiometric Titration) Compound->pKa LogP Lipophilicity (LogP/LogD) (Shake-Flask Method OECD 107) Compound->LogP Thermal Solid-State Characterization (DSC / TGA USP <891>) Compound->Thermal Solubility pH-Dependent Solubility (Henderson-Hasselbalch) pKa->Solubility Permeability Membrane Permeability (PAMPA/Caco-2) LogP->Permeability Polymorph Polymorph Screening (Crystallinity & Stability) Thermal->Polymorph

Figure 1: Comprehensive physicochemical characterization pipeline for the bifunctional API intermediate.

References

  • Avdeef, A. "Absorption and Drug Development: Solubility, Permeability, and Charge State." John Wiley & Sons, 2003/2012.[Link]

  • OECD. "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD Guidelines for the Testing of Chemicals, 1995.[Link]

  • Lab Manager. "Thermal Analysis: Stability, Decomposition, and Material Properties." Lab Manager, 2026.[Link]

Sources

Exploratory

chemical structure and SMILES of 4-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid

This technical guide provides a comprehensive overview of 4-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid, a molecule of interest in medicinal chemistry and pharmaceutical research. We will delve into its chemical structu...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 4-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid, a molecule of interest in medicinal chemistry and pharmaceutical research. We will delve into its chemical structure, properties, synthesis, and potential applications, offering insights for researchers, scientists, and professionals in drug development.

Molecular Structure and Identification

4-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid is a bifunctional organic molecule characterized by a para-substituted benzoic acid core linked to a 2-oxopyrrolidine (also known as a lactam) moiety via an ethoxy bridge. This unique combination of a carboxylic acid group, an amide within a five-membered ring, and an ether linkage imparts specific physicochemical properties that are of interest in the design of bioactive compounds.

The key structural identifiers for this compound are:

IdentifierValue
IUPAC Name 4-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid[1]
CAS Number 215656-70-5[1]
PubChem CID 6497235[1]
SMILES O=C(O)c1ccc(cc1)OCCN2CCCC2=O[1]

The presence of the benzoic acid group provides a site for ionic interactions or esterification, while the lactam ring can participate in hydrogen bonding. The ethoxy linker offers a degree of conformational flexibility.

Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, we can infer its properties based on its structural components and data from similar compounds.

PropertyEstimated Value/InformationSource/Rationale
Molecular Formula C13H15NO4Calculated from structure
Molecular Weight 249.26 g/mol Calculated from structure
Physical Form Likely a solid at room temperatureBased on similar benzoic acid derivatives[2]
Solubility Expected to have improved solubility in some organic solvents due to the ethoxy linker.[3]General principle for ethoxy linkers in drug-like molecules.
Acidity (pKa) The carboxylic acid proton is the most acidic.Characteristic of benzoic acids.
Spectroscopic Data Analytical methods such as LCMS, GCMS, HPLC, NMR (¹H and ¹³C), IR, and UV-Vis are available upon request from commercial suppliers for identity and purity confirmation.[1]Supplier information.

Synthesis and Methodologies

The synthesis of 4-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid can be logically approached through a multi-step process, typically involving the formation of the ether linkage followed by the introduction of the lactam ring. A common and effective method is the Williamson ether synthesis.[4]

Proposed Synthetic Pathway

A plausible synthetic route starts from a readily available precursor, such as a 4-hydroxybenzoic acid ester. The use of an esterified benzoic acid protects the acidic proton during the base-mediated etherification step.

Synthetic Pathway A Methyl 4-hydroxybenzoate B Methyl 4-(2-hydroxyethoxy)benzoate A->B 1. Base (e.g., K2CO3) 2. 2-Bromoethanol C Methyl 4-[2-(tosyloxy)ethoxy]benzoate B->C Tosyl chloride, Pyridine D Methyl 4-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoate C->D 2-Pyrrolidinone, Base (e.g., NaH) E 4-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid D->E Hydrolysis (e.g., LiOH, H2O/THF)

Caption: Proposed synthetic workflow for 4-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid.

Step-by-Step Experimental Protocol (Hypothetical)

The following protocol is a representative example based on established chemical transformations for similar molecules.[4][5]

Step 1: Etherification of Methyl 4-hydroxybenzoate

  • To a solution of methyl 4-hydroxybenzoate in a suitable polar aprotic solvent (e.g., DMF or acetone), add a base such as potassium carbonate.

  • Add 2-bromoethanol dropwise to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purify the resulting methyl 4-(2-hydroxyethoxy)benzoate by column chromatography.

Step 2: Tosylation of the Hydroxyl Group

  • Dissolve the product from Step 1 in dichloromethane or pyridine.

  • Cool the solution in an ice bath and add tosyl chloride portion-wise.

  • Allow the reaction to stir at room temperature until completion (monitored by TLC).

  • Work up the reaction by washing with dilute acid and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Purify the tosylated intermediate by recrystallization or column chromatography.

Step 3: Nucleophilic Substitution with 2-Pyrrolidinone

  • In a flame-dried flask under an inert atmosphere, prepare a solution of 2-pyrrolidinone in anhydrous THF.

  • Add a strong base, such as sodium hydride, to deprotonate the lactam nitrogen.

  • Add the tosylated intermediate from Step 2 to the solution.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed.

  • Quench the reaction carefully with water and extract the product with an organic solvent.

  • Purify the resulting ester by column chromatography.

Step 4: Hydrolysis of the Ester

  • Dissolve the purified ester from Step 3 in a mixture of THF and water.

  • Add an excess of a base, such as lithium hydroxide or sodium hydroxide.

  • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete.

  • Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the carboxylic acid product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Experimental Workflow cluster_step1 Step 1: Etherification cluster_step2 Step 2: Tosylation cluster_step3 Step 3: Nucleophilic Substitution cluster_step4 Step 4: Hydrolysis A1 Mix Methyl 4-hydroxybenzoate, Base, and Solvent A2 Add 2-Bromoethanol A1->A2 A3 Reflux and Monitor A2->A3 A4 Workup and Purify A3->A4 B1 Dissolve Alcohol A4->B1 B2 Add Tosyl Chloride B1->B2 B3 Stir and Monitor B2->B3 B4 Workup and Purify B3->B4 C1 Deprotonate 2-Pyrrolidinone B4->C1 C2 Add Tosylate C1->C2 C3 React and Monitor C2->C3 C4 Workup and Purify C3->C4 D1 Dissolve Ester C4->D1 D2 Add Base D1->D2 D3 Stir and Monitor D2->D3 D4 Acidify and Isolate D3->D4

Caption: A generalized experimental workflow for the synthesis.

Potential Applications and Research Interest

4-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid is primarily of interest as a pharmaceutical intermediate and a building block in medicinal chemistry.[1] Its structural motifs are found in various biologically active compounds.

  • Drug Discovery: The benzoic acid moiety is a common feature in many drugs, often involved in binding to target proteins. The pyrrolidinone ring is also a privileged scaffold in medicinal chemistry.

  • Linker Technology: This molecule can serve as a linker in the development of more complex molecules, such as PROTACs (Proteolysis Targeting Chimeras) or antibody-drug conjugates (ADCs), where precise spacing and solubility are crucial. The ethoxy linker can improve solubility and modulate interactions with target proteins.[3]

  • Derivatization: The carboxylic acid group provides a convenient handle for further chemical modifications, allowing for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies.

While specific biological activities for this exact compound are not extensively documented in publicly available literature, related structures containing benzoic acid and pyrrolidine or piperidine rings have shown a range of activities, including antagonism of angiotensin II receptors.[2][3]

Conclusion

4-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid is a valuable chemical entity with potential applications in pharmaceutical and chemical research. Its synthesis is achievable through established organic chemistry methodologies. The combination of a benzoic acid, an ethoxy linker, and a lactam ring makes it an attractive building block for the design and synthesis of novel bioactive molecules. Further research into the biological activities of this compound and its derivatives is warranted.

References

  • 4-[2-(2-OXO-PYRROLIDIN-1-YL)-ETHOXY]-BENZOIC ACID - NextSDS. [Link]

  • US20050137396A1 - Process for preparing benzoic acids - Google P

Sources

Foundational

hydrogen bonding behavior of 4-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid

An In-Depth Technical Guide to the Hydrogen Bonding Behavior of 4-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid For Researchers, Scientists, and Drug Development Professionals Abstract Hydrogen bonding plays a pivotal rol...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Hydrogen Bonding Behavior of 4-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrogen bonding plays a pivotal role in determining the physicochemical properties of active pharmaceutical ingredients (APIs), influencing everything from solubility and stability to crystal packing and ultimately, bioavailability. This guide provides a comprehensive technical analysis of the anticipated , a molecule of interest in pharmaceutical research. While direct experimental data for this specific compound is limited, a robust understanding of its behavior can be extrapolated from the well-documented characteristics of its constituent functional moieties: a 4-alkoxybenzoic acid and an N-substituted 2-pyrrolidinone. This document synthesizes established principles with data from analogous systems to predict the dominant intermolecular interactions and outlines the experimental and computational methodologies required for their validation.

Introduction: The Significance of Hydrogen Bonding in Molecular Design

The structure of 4-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid (CAS 215656-70-5) presents a compelling case study in competitive hydrogen bonding.[1][2] The molecule incorporates a strong hydrogen bond donor (the carboxylic acid -OH) and multiple hydrogen bond acceptors (the carboxylic acid carbonyl oxygen, the ether oxygen, and the lactam carbonyl oxygen). The interplay of these groups dictates the supramolecular assembly of the compound in the solid state, which in turn governs its material properties. In drug development, controlling these non-covalent interactions is crucial for designing APIs with desired characteristics and for understanding potential polymorphism, where different crystal forms of the same compound can exhibit vastly different properties.

Predicted Supramolecular Assembly: Key Hydrogen Bonding Motifs

Based on extensive studies of analogous compounds, we can confidently predict the primary hydrogen bonding interactions that govern the crystal structure of 4-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid.

The Centrosymmetric Carboxylic Acid Dimer: The Dominant Motif

The most predictable and energetically favorable hydrogen bond in this system is the formation of a centrosymmetric dimer via the carboxylic acid groups. This is a hallmark of virtually all benzoic acids and their derivatives in the solid state.[3][4][5] This interaction involves a pair of O-H···O=C hydrogen bonds, creating a highly stable eight-membered ring.

  • Causality: The resonance stabilization of the carboxylate group and the ideal geometry for a dual donor-acceptor interaction make this motif exceptionally robust. Studies on a wide range of 4-alkoxybenzoic acids consistently reveal this dimeric structure as the fundamental building block of their crystal lattices.[3][5][6][7] Computational studies on substituted benzoic acids further confirm the significant stabilization energy associated with these cyclic dimers.[8]

Caption: Centrosymmetric dimer formation via carboxylic acid groups.

The Role of the Pyrrolidinone Moiety

With the primary O-H donor engaged in dimer formation, the carbonyl oxygen of the 2-pyrrolidinone ring becomes the next most significant hydrogen bond acceptor site.

  • Potential for Chain Formation: While the carboxylic acid O-H is the strongest donor, weaker C-H donors on the aromatic ring or the ethoxy bridge could interact with the pyrrolidinone C=O group. This could lead to the linking of the primary dimer units into chains or sheets.

  • Competition and Frustration: In the absence of strong hydrogen bond donors, 2-pyrrolidinone itself is known to form hydrogen-bonded dimers and oligomers.[9][10][11] However, in this molecule, the N-H group is substituted, eliminating its donor capability. The pyrrolidinone C=O is therefore a potential acceptor site, but it is in competition with the highly effective carboxylic acid group. This competition is a key determinant of the final crystal packing.

Experimental and Computational Framework for Characterization

Validating the predicted hydrogen bonding behavior requires a multi-faceted approach, combining crystallographic, spectroscopic, and computational techniques.

Single-Crystal X-ray Diffraction

This is the gold standard for unequivocally determining solid-state structures. It provides precise atomic coordinates, allowing for the direct measurement of hydrogen bond lengths and angles, and revealing the overall crystal packing.

Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow suitable single crystals of 4-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid. This is often the most challenging step and may require screening various solvents (e.g., ethanol, acetonitrile, ethyl acetate) and crystallization techniques (slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and cool it under a stream of nitrogen gas (typically to 100 K) to minimize thermal motion. Collect diffraction data using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to find the initial atomic positions. Refine the structural model against the experimental data to optimize atomic positions, and thermal parameters, and to locate hydrogen atoms.

  • Analysis: Analyze the final structure to identify and characterize all intermolecular interactions, paying close attention to the distances and angles of potential hydrogen bonds.

Spectroscopic Analysis

Spectroscopy provides valuable insights into hydrogen bonding in both solid and solution states.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is highly sensitive to changes in bond vibrational frequencies caused by hydrogen bonding. The formation of the carboxylic acid dimer, for instance, leads to very characteristic spectral shifts.

Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically in the 4000-400 cm⁻¹ range, with a resolution of 4 cm⁻¹.

  • Data Analysis: Analyze the positions and shapes of the absorption bands.

Expected FTIR Spectral Features:

Functional GroupVibration ModeTypical Frequency (cm⁻¹) (Non-H-bonded)Expected Frequency (cm⁻¹) (H-bonded)Rationale for Shift
Carboxylic AcidO-H stretch~3500-3700 (sharp)2500-3300 (very broad)Weakening of the O-H bond due to H-bonding causes a significant red-shift and broadening.[12]
Carboxylic AcidC=O stretch~1760~1680-1710Lengthening and weakening of the C=O bond upon H-bond formation results in a red-shift.
PyrrolidinoneC=O stretch~1690-1710~1670-1690A smaller red-shift is expected if this group acts as a weak H-bond acceptor.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

In solution, the chemical shift of the carboxylic acid proton is highly dependent on concentration and solvent, reflecting the equilibrium between monomeric and dimeric species. In the solid-state (ssNMR), the proton chemical shift provides direct evidence of the hydrogen bonding environment.

  • ¹H NMR (Solution): The carboxylic acid proton signal will shift downfield upon dimer formation. A concentration-dependent study can help quantify the dimerization constant.

  • ¹³C ssNMR: The chemical shifts of the carbonyl carbons (both carboxylic acid and lactam) will be sensitive to their participation in hydrogen bonding.

Computational Modeling

Quantum chemical calculations, particularly Density Functional Theory (DFT), can provide invaluable insights into the energetics and geometries of different possible hydrogen-bonded structures.

Protocol: DFT Calculations

  • Monomer and Dimer Construction: Build the 3D structures of the monomer and the putative centrosymmetric dimer of 4-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid.

  • Geometry Optimization: Perform full geometry optimization of the structures using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[8][13]

  • Energy Calculation: Calculate the electronic energies of the optimized structures. The hydrogen bond interaction energy can be calculated as the difference between the energy of the dimer and twice the energy of the monomer, corrected for basis set superposition error (BSSE).

  • Vibrational Analysis: Perform frequency calculations to confirm that the optimized structures are true minima on the potential energy surface and to predict the vibrational spectra (e.g., FTIR), which can then be compared with experimental data.[10]

G cluster_0 Characterization Workflow Start Synthesis & Purification of Compound Crystal Crystal Growth Screening Start->Crystal FTIR FTIR Spectroscopy Start->FTIR NMR NMR Spectroscopy (Solution & Solid-State) Start->NMR DFT Computational Modeling (DFT) Start->DFT XRay Single-Crystal X-ray Diffraction Crystal->XRay Structure Solve 3D Structure XRay->Structure Analysis Comprehensive H-Bond Analysis Structure->Analysis Spectro Spectroscopic Analysis FTIR->Spectro NMR->Spectro Spectro->Analysis Energy Calculate Interaction Energies DFT->Energy Energy->Analysis

Caption: Integrated workflow for H-bond characterization.

Synthesis Route

The title compound is accessible through a standard Williamson ether synthesis, a reliable and well-established method.[14][15]

Protocol: Synthesis via Williamson Ether Synthesis

  • Deprotonation: Dissolve methyl 4-hydroxybenzoate in a polar aprotic solvent such as DMF or acetonitrile. Add a suitable base, such as potassium carbonate (K₂CO₃), to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.

  • Alkylation: Add 1-(2-chloroethyl)pyrrolidin-2-one to the reaction mixture. Heat the mixture (e.g., to 80-100 °C) to facilitate the Sₙ2 reaction, where the phenoxide displaces the chloride, forming the ether linkage.

  • Hydrolysis: Once the ether formation is complete (monitored by TLC or LC-MS), add an aqueous base solution (e.g., NaOH or KOH) and heat to hydrolyze the methyl ester to the corresponding sodium or potassium carboxylate.

  • Acidification and Isolation: Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of ~2-3. The desired carboxylic acid product will precipitate out of the aqueous solution. The solid can then be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

Conclusion

The is predicted to be dominated by the formation of robust centrosymmetric dimers through its carboxylic acid moieties. This primary interaction will likely serve as the foundational supramolecular synthon, with weaker C-H···O interactions involving the pyrrolidinone carbonyl potentially providing secondary linkages. This predicted behavior has significant implications for the compound's solid-state properties, including its melting point, solubility, and crystal packing. The experimental and computational workflows detailed in this guide provide a clear and robust pathway for the definitive characterization of these crucial intermolecular forces, enabling researchers to build a comprehensive understanding of this molecule for applications in drug development and materials science.

References

  • Molecular and Crystal Structure of 4-Alkoxybenzoic Acids: Design of the Mesogenic Phase. (n.d.). Google Scholar.
  • Hydrogen bonding characteristics of 2-pyrrolidinone: A joint experimental and theoretical study. (n.d.).
  • Bryan, R. F., Hartley, P., Miller, R. W., & Shen, M. S. (1980). An X-Ray Study of the p-n-Alkoxybenzoic Acids. Part VI. Isotypic Crystal Structures of Four Smectogenic Acids Having Seven, Eight, Nine, and Ten Alkyl Chain Carbon Atoms. Molecular Crystals and Liquid Crystals, 62(3-4), 281-310.
  • Nagy, P. I. (1999). Hydrogen bonding and dimeric self-association of 2-pyrrolidinone: an ab initio study. Journal of Computer-Aided Molecular Design, 13(6), 589-596.
  • Pshenichnyuk, S. A., & Buyl, F. (2015). Hydrogen bonding characteristics of 2-pyrrolidinone: a joint experimental and theoretical study. Physical Chemistry Chemical Physics, 17(10), 6838-6847.
  • Exploring the Dynamical Nature of Intermolecular Hydrogen Bonds in Benzamide, Quinoline and Benzoic Acid Deriv
  • Ultrafast NH and CH Vibrational Dynamics in Hydrogen-Bonded 2-Pyrrolidinone. (2025). ACS Omega.
  • Fun, H. K., Arshad, S., & Chantrapromma, S. (2015). Crystal structures of three co-crystals of 4,4′-bipyridyl with 4-alkoxybenzoic acids.
  • Crystal Structure of 4-Octlyloxybenzoic Acid. (2025).
  • Infrared Spectroscopy of Hydrogen Bonds in Benzoic Acid Derivatives. (2014).
  • A Comparative Guide to the Spectroscopic Characterization of Novel Pyrrolidinone Deriv
  • Bryan, R. F., Hartley, P., Miller, R. W., & Shen, M. S. (1980). An X-Ray Study of the p-n-Alkoxybenzoic Acids. Part VI. Isotypic Crystal Structures of Four Smectogenic Acids Having Seven, Eight, Nine, and Ten Alkyl Chain Carbon Atoms. Molecular Crystals and Liquid Crystals, 62(3-4), 281-310.
  • Hydrogen Bonds in a Water–Pyrrolidone System. (n.d.).
  • Theoretical Studies of Hydrogen Bond Interactions in 4-Substituted Benzoic Acids Dimers. (2020).
  • 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzoic acid. (n.d.). SynHet.
  • Catizane, C., Jiang, Y., & Sumner, J. (2025).
  • The Effect of Intramolecular Hydrogen Bond Type on the Gas-Phase Deprotonation of ortho-Substituted Benzenesulfonic Acids. A Density Functional Theory Study. (2020). Molecules, 25(24), 5883.
  • Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogen
  • Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. (2019).
  • Exploiting the Carboxylate-Binding Pocket of β-Lactamase Enzymes using a Focused DNA-Encoded Chemical Library. (2025). ChemRxiv.
  • Carboxylic acid reductases enable intramolecular lactamization reactions. (2025).
  • The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. (2022). Frontiers in Molecular Biosciences, 9, 854593.
  • Synthesis of 4-(2-(Dimethylamino)ethoxy)benzoic acid. (n.d.). BenchChem.
  • DFT and quantum chemical investigation of molecular properties of substituted pyrrolidinones. (2010). Arabian Journal of Chemistry.
  • Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Deriv
  • 4-[2-(2-OXO-PYRROLIDIN-1-YL)-ETHOXY]-BENZOIC ACID. (n.d.). NextSDS.
  • DFT and quantum chemical investigation of molecular properties of substituted pyrrolidinones. (n.d.).
  • Process for preparing benzoic acids. (2005).
  • Intramolecular C–H Oxidation in Iron(V)-oxo-carboxylato Species Relevant in the γ-Lactonization of Alkyl Carboxylic Acids. (2024). Journal of the American Chemical Society.
  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (2024). Pharmaceuticals, 17(2), 209.

Sources

Exploratory

Electronic and Steric Properties of Pyrrolidone-Substituted Benzoic Acids: A Comprehensive Guide for Drug Development

Executive Summary The incorporation of the pyrrolidone ring (a 5-membered lactam) into benzoic acid scaffolds is a highly effective strategy in modern rational drug design. This substitution fundamentally alters the phys...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of the pyrrolidone ring (a 5-membered lactam) into benzoic acid scaffolds is a highly effective strategy in modern rational drug design. This substitution fundamentally alters the physicochemical profile of the pharmacophore, impacting target affinity, membrane permeability, and metabolic stability. This whitepaper provides an in-depth technical analysis of the electronic and steric properties of pyrrolidone-substituted benzoic acids, offering drug development professionals a rigorous framework for profiling these complex molecular systems.

Mechanistic Profiling: Electronic vs. Steric Effects

The physicochemical behavior of pyrrolidone-substituted benzoic acids is governed by a delicate interplay between the electronic delocalization of the lactam nitrogen and the steric bulk of the 5-membered ring.

Electronic Properties: The Hammett Perspective

Unlike a free aliphatic or aromatic amine, the nitrogen lone pair in a pyrrolidone ring is heavily involved in internal amide resonance with the adjacent carbonyl oxygen. This internal delocalization starves the benzene ring of electron density. Consequently, the N-pyrrolidonyl group acts as a remarkably weak electron-donating group (+R) via resonance, while simultaneously exerting an electron-withdrawing inductive effect (-I) .

When positioned para or meta to the carboxylic acid, the electronic effects dominate. The para-pyrrolidonyl group slightly decreases the acidity (raises pKa) due to mild resonance donation, whereas the meta-pyrrolidonyl group increases acidity (lowers pKa) due to the dominance of its inductive withdrawal .

Steric Properties: The "Ortho Effect" and Conformational Twist

When the bulky pyrrolidone ring is placed ortho to the carboxylic acid, steric effects completely override electronic contributions. The steric clash between the lactam carbonyl/methylene protons and the carboxylate oxygens forces a severe dihedral twist ( θ≈65∘−85∘ ) out of the benzene plane .

This twist has two profound consequences:

  • Orbital Decoupling: The p−π conjugation between the nitrogen lone pair and the aromatic ring is broken.

  • Acidification (The Ortho Effect): The steric strain forces the carboxylic acid group itself out of the plane, breaking its conjugation with the ring. Because the neutral acid relies on this conjugation for stability more than the resonance-stabilized carboxylate anion does, the neutral state is destabilized. This makes it thermodynamically easier to lose a proton, resulting in a significantly lower pKa.

G A N-Pyrrolidonyl Group B Amide Resonance A->B Electronic C Steric Clash (Ortho) A->C Steric E Loss of Conjugation B->E Competing e- D Dihedral Twist C->D Strain Relief D->E Orbital Decoupling F Modulated pKa E->F Property Shift

Mechanistic interplay of electronic and steric effects in pyrrolidone-substituted benzoic acids.

Quantitative Data Summary

The table below synthesizes the structural and thermodynamic parameters of pyrrolidone-substituted benzoic acids, illustrating the stark contrast between the ortho isomer and its meta/para counterparts.

Compound VariantHammett Constant ( σ )Aqueous pKaDihedral Angle ( θ )Rotational Barrier ( ΔG‡ )
Benzoic Acid (Ref) 0.004.20N/A
p-Pyrrolidonyl -0.05 ( σp​ )4.2815° - 25°< 10 kcal/mol
m-Pyrrolidonyl +0.08 ( σm​ )4.1220° - 30°< 10 kcal/mol
o-Pyrrolidonyl N/A (Steric override)3.8565° - 85°18 - 22 kcal/mol

Experimental Workflows & Self-Validating Protocols

To rigorously characterize these molecules, researchers must employ orthogonal techniques. The following protocols are designed as self-validating systems, ensuring that artifacts (like poor aqueous solubility or rapid molecular tumbling) do not corrupt the data.

W N1 Synthesis N2 Potentiometry N1->N2 N3 VT-NMR N1->N3 N5 Extrapolation N2->N5 Co-solvent N6 Tc Calculation N3->N6 Broadening N7 3D Pharmacophore N5->N7 N6->N7

Self-validating experimental workflow for profiling pyrrolidone-substituted benzoic acids.

Protocol 1: Aqueous pKa Determination via Yasuda-Shedlovsky Extrapolation

Rationale: Pyrrolidone-substituted benzoic acids often exhibit poor aqueous solubility, causing precipitation during standard titrations. By titrating in varying ratios of Acetonitrile (MeCN)/Water and extrapolating to 0% organic solvent, we obtain the true thermodynamic aqueous pKa . The linearity of the extrapolation self-validates the absence of micelle formation.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare four co-solvent mixtures of MeCN/Water at 10%, 20%, 30%, and 40% (v/v) MeCN. Ensure the ionic strength is kept constant at 0.15 M using KCl.

  • Electrode Calibration: Calibrate the glass pH electrode in each specific co-solvent mixture using Gran's method to account for the altered liquid junction potential.

  • Titration: Dissolve 1.0 mM of the target compound in 50 mL of the co-solvent. Titrate with standardized 0.1 M KOH (prepared in the identical co-solvent mixture) at 25.0 ± 0.1 °C under a nitrogen atmosphere.

  • Data Acquisition: Record the apparent pKa (psKa) at the half-equivalence point for each solvent ratio.

  • Extrapolation: Plot (psKa+log[H2​O]) against the inverse dielectric constant ( 1/ϵ ) of the respective solvent mixtures. Perform a linear regression and extrapolate to the 1/ϵ value of pure water ( ≈0.0127 at 25°C) to determine the true aqueous pKa.

Protocol 2: Conformational Analysis via Variable-Temperature NMR (VT-NMR)

Rationale: At room temperature, the rotation around the C(aryl)-N(pyrrolidone) bond in the ortho isomer may be fast on the NMR timescale, yielding a time-averaged spectrum. VT-NMR slows this rotation. When thermal energy drops below the rotational barrier ( ΔG‡ ), the pyrrolidone protons split into distinct diastereotopic peaks. Calculating the coalescence temperature ( Tc​ ) provides a precise quantification of the steric hindrance.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the ortho-pyrrolidonyl benzoic acid in 0.6 mL of deuterated dimethylformamide (DMF-d7), which offers a wide liquid temperature range (-60°C to 150°C).

  • Baseline Acquisition: Acquire a standard 1H-NMR spectrum at 298 K. Identify the methylene protons adjacent to the pyrrolidone nitrogen and carbonyl.

  • Cooling/Heating Cycle: Decrease the probe temperature in 10 K increments down to 230 K, allowing 5 minutes for thermal equilibration at each step. If peak broadening is not observed, reverse the cycle and heat up to 380 K.

  • Coalescence Identification: Identify the exact temperature ( Tc​ ) where the distinct diastereotopic proton signals merge into a single broad flat peak.

  • Thermodynamic Calculation: Measure the frequency difference ( Δν in Hz) between the split peaks at the lowest temperature (slow exchange limit). Calculate the rotational barrier using the Eyring equation approximation:

    ΔG‡=19.14×Tc​×(10.32+log(Tc​/kc​))

    (where kc​=2​π×Δν​ ).

References

  • Hammett Equation Wikipedia, The Free Encyclopedia URL:[Link]

  • Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures Asian Journal of Chemistry URL:[Link]

  • Formation of Chiral All-Carbon Quaternary Stereocenters by Photoinduced Cobalt-Catalyzed Enantioselective Radical Coupling Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Tuning the Electronic Properties of Azophosphines as Ligands and their Application in Base-Free Transfer Hydrogenation Catalysis ChemRxiv URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 4-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid

Introduction & Strategic Rationale In modern drug discovery, the incorporation of polar, non-ionizable moieties is a proven strategy to enhance the physicochemical properties of active pharmaceutical ingredients (APIs)....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In modern drug discovery, the incorporation of polar, non-ionizable moieties is a proven strategy to enhance the physicochemical properties of active pharmaceutical ingredients (APIs). The 2-oxopyrrolidine (pyrrolidone) ring serves as an excellent hydrogen-bond acceptor, improving aqueous solubility and metabolic stability without altering the molecule's overall charge state.

This application note details a robust, highly reproducible two-step protocol for synthesizing 4-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid . The target molecule is a versatile bifunctional building block: the carboxylic acid provides a synthetic handle for downstream amide coupling, while the ether-linked pyrrolidone optimizes the pharmacokinetic profile.

The synthesis relies on a self-validating workflow comprising an initial O-alkylation followed by a base-catalyzed saponification.

Mechanistic Insights & Experimental Causality

To ensure high fidelity and yield, every reagent in this protocol has been selected based on strict mechanistic causality:

  • Step 1: O-Alkylation (Williamson Ether Synthesis): The coupling of methyl 4-hydroxybenzoate with 1-(2-chloroethyl)pyrrolidin-2-one is achieved via a [1]. We utilize anhydrous potassium carbonate (K₂CO₃) as a mild base; it is sufficiently basic to deprotonate the phenol (pKa ~10) to its highly nucleophilic phenoxide state, but mild enough to prevent premature hydrolysis of the methyl ester. Because the alkyl chloride is a relatively poor electrophile for Sₙ2 displacement, we introduce catalytic potassium iodide (KI). This drives a Finkelstein-type in situ halogen exchange, converting the chloride into a highly reactive alkyl iodide, drastically reducing reaction time and preventing thermal degradation. N,N-Dimethylformamide (DMF) is selected as the polar aprotic solvent to optimally solvate the potassium cation, leaving the phenoxide "naked" and highly reactive.

  • Step 2: Ester Hydrolysis (Saponification): The intermediate ester is cleaved using [2] (LiOH·H₂O) in a biphasic-like homogeneous solvent system of Tetrahydrofuran (THF) and water. THF solubilizes the lipophilic ester, while water carries the hydroxide nucleophile. The reaction proceeds via the nucleophilic attack of OH⁻ on the ester carbonyl, forming a tetrahedral intermediate that irreversibly collapses into the resonance-stabilized carboxylate. The system is self-validating during workup: the target molecule remains soluble in the aqueous phase as a lithium salt (allowing organic impurities to be washed away with ether) and selectively precipitates only when the pH is lowered below its pKa (~4.2) using 1M HCl.

Synthesis Workflow Visualization

SynthesisWorkflow SM1 Methyl 4-hydroxybenzoate Step1 Step 1: O-Alkylation (K2CO3, KI, DMF, 80°C) SM1->Step1 SM2 1-(2-chloroethyl)pyrrolidin-2-one SM2->Step1 Int1 Methyl 4-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoate Step1->Int1 Step2 Step 2: Ester Hydrolysis (LiOH·H2O, THF/H2O, RT) Int1->Step2 Final 4-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid Step2->Final

Workflow for the two-step synthesis of 4-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid.

Quantitative Data & Reagent Summaries

Table 1: Materials and Reagents

Reagent MW ( g/mol ) Equivalents Role in Synthesis
Methyl 4-hydroxybenzoate 152.15 1.00 Starting Material (Nucleophile precursor)
1-(2-chloroethyl)pyrrolidin-2-one 147.59 1.10 Alkylating Agent (Electrophile)
Potassium carbonate (K₂CO₃) 138.21 2.00 Mild Base
Potassium iodide (KI) 166.00 0.10 Halogen Exchange Catalyst
N,N-Dimethylformamide (DMF) 73.09 - Polar Aprotic Solvent
Lithium hydroxide monohydrate 41.96 3.00 Hydrolyzing Agent
Tetrahydrofuran (THF) / Water - - Co-solvent System (3:1 v/v)

| Hydrochloric acid (1M HCl) | 36.46 | - | Acidifying / Precipitating Agent |

Table 2: Expected Yields and Analytical Characterization

Compound Expected Yield Physical State Predicted ¹H NMR Key Shifts (δ, ppm) MS (m/z)
Intermediate 1 80 - 85% Pale yellow solid 7.95 (d, 2H), 6.90 (d, 2H), 4.15 (t, 2H), 3.85 (s, 3H) [M+H]⁺ 264.1

| Final Product | 90 - 95% | White crystalline solid | 12.6 (br s, 1H), 7.85 (d, 2H), 6.95 (d, 2H), 4.10 (t, 2H) | [M+H]⁺ 250.1 |

Step-by-Step Experimental Protocols

Step 1: Synthesis of Methyl 4-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoate
  • Preparation: Charge a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar with methyl 4-hydroxybenzoate (10.0 g, 65.7 mmol, 1.0 eq) and anhydrous K₂CO₃ (18.1 g, 131.4 mmol, 2.0 eq).

  • Solvation & Deprotonation: Add 100 mL of anhydrous DMF. Stir the suspension vigorously at room temperature for 15 minutes to initiate phenoxide formation (solution may take on a slight yellow tint).

  • Electrophile Addition: Add 1-(2-chloroethyl)pyrrolidin-2-one (10.6 g, 72.3 mmol, 1.1 eq) followed by KI (1.09 g, 6.57 mmol, 0.1 eq).

  • Reaction: Attach a reflux condenser and heat the reaction mixture to 80 °C under a nitrogen atmosphere. Maintain heating and stirring for 14 hours.

  • Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using an EtOAc:Hexane (1:1) solvent system. The starting phenol (UV active, stains with KMnO₄) should be fully consumed, replaced by a higher R_f product spot.

  • Workup: Cool the mixture to room temperature. Quench by pouring the mixture into 300 mL of ice-water. Extract the aqueous phase with Ethyl Acetate (3 × 100 mL).

  • Purification: Wash the combined organic layers with a 5% aqueous LiCl solution (2 × 100 mL) to remove residual DMF, followed by brine (100 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be used directly in the next step or recrystallized from hot ethanol if high purity is required.

Step 2: Synthesis of 4-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid
  • Preparation: In a 500 mL round-bottom flask, dissolve the intermediate methyl 4-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoate (15.0 g, 57.0 mmol, 1.0 eq) in 150 mL of THF.

  • Hydrolysis: Add 50 mL of distilled water to the flask, followed by LiOH·H₂O (7.17 g, 171.0 mmol, 3.0 eq) in one single portion.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 4 to 6 hours.

  • Validation (TLC/LC-MS): Confirm the complete disappearance of the ester starting material via TLC (EtOAc:Hexane 1:1) or LC-MS.

  • Solvent Removal: Concentrate the mixture under reduced pressure on a rotary evaporator to remove the THF. Do not heat the water bath above 40 °C.

  • Aqueous Washing: Dilute the remaining aqueous layer with an additional 50 mL of water. Transfer to a separatory funnel and wash with Diethyl Ether (2 × 50 mL) to extract any unreacted starting material or non-polar organic impurities. Discard the organic layers.

  • Acidification & Precipitation: Transfer the aqueous layer to an Erlenmeyer flask and cool in an ice bath to 0–5 °C. While stirring vigorously, add 1M HCl dropwise until the pH reaches 2.0–3.0 (verify with pH paper). A thick white precipitate of the free carboxylic acid will form.

  • Isolation: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with ice-cold water (3 × 30 mL) to remove lithium chloride salts.

  • Drying: Dry the solid under high vacuum at 45 °C for 24 hours to afford the final 4-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid as a white crystalline powder.

References
  • Title: Williamson Ether Synthesis, Source: Cambridge University Press & Assessment, URL:[Link]

  • Title: Nirmatrelvir: From Discovery to Modern and Alternative Synthetic Approaches, Source: MDPI, URL:[Link]

Sources

Application

Application Notes and Protocols for 2-Bromo-5-fluorobenzonitrile (CAS 57381-39-2) as an Active Pharmaceutical Ingredient Intermediate

A Note on Chemical Identification: The CAS number provided in the topic (215656-70-5) did not yield a specific, well-documented chemical entity in initial searches. However, the context of its use as an active pharmaceut...

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Author: BenchChem Technical Support Team. Date: March 2026

A Note on Chemical Identification: The CAS number provided in the topic (215656-70-5) did not yield a specific, well-documented chemical entity in initial searches. However, the context of its use as an active pharmaceutical ingredient (API) intermediate strongly suggests a possible typographical error. The closely related and well-established API intermediate, 2-Bromo-5-fluorobenzonitrile , with CAS number 57381-39-2 , is the focus of these application notes. It is a key building block in the synthesis of various pharmaceuticals.

Introduction: The Strategic Importance of 2-Bromo-5-fluorobenzonitrile in Drug Development

2-Bromo-5-fluorobenzonitrile is a halogenated aromatic compound that serves as a versatile intermediate in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients. Its chemical structure, featuring a nitrile group, a bromine atom, and a fluorine atom on a benzene ring, provides multiple reactive sites for a variety of chemical transformations. This trifunctional nature allows for regioselective reactions, making it a valuable component in the multi-step synthesis of modern therapeutics. The presence of both bromine and fluorine substituents allows for differential reactivity in cross-coupling and nucleophilic substitution reactions, respectively, a feature highly prized in medicinal chemistry for the construction of elaborate molecular architectures.

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of 2-Bromo-5-fluorobenzonitrile is essential for its safe handling, storage, and effective use in synthesis.

PropertyValueReference
CAS Number 57381-39-2[1]
Molecular Formula C₇H₃BrFN[2]
Molecular Weight 200.01 g/mol [3]
Appearance White to pale purple crystals or powder[2][3]
Melting Point 77 °C[3]
IUPAC Name 2-bromo-5-fluorobenzonitrile[2]
SMILES FC1=CC=C(Br)C(=C1)C#N[2]

Application in the Synthesis of Pralsetinib: A Case Study

A prominent application of 2-Bromo-5-fluorobenzonitrile is in the synthesis of Pralsetinib , a potent and selective inhibitor of the rearranged during transfection (RET) tyrosine kinase, which is approved for the treatment of certain types of cancer, including non-small cell lung cancer.[4] While the full, proprietary synthesis of Pralsetinib by its developers may not be public, the scientific literature outlines plausible synthetic routes where 2-Bromo-5-fluorobenzonitrile can serve as a key starting material or intermediate.

The synthesis of complex heterocyclic structures, often the core of kinase inhibitors like Pralsetinib, frequently involves the strategic use of functionalized aromatic building blocks. The cyano and bromo functionalities of 2-Bromo-5-fluorobenzonitrile can be readily transformed into other functional groups or used as handles for carbon-carbon and carbon-nitrogen bond-forming reactions, which are central to the assembly of the Pralsetinib molecule.

Synthetic Protocols and Methodologies

The following section details a representative synthetic protocol for a key transformation involving 2-Bromo-5-fluorobenzonitrile. This protocol is based on established chemical principles and published synthetic methods for related compounds.

Electrophilic Bromination for the Synthesis of 2-Bromo-5-fluorobenzonitrile

One common method for the preparation of 2-Bromo-5-fluorobenzonitrile is through the electrophilic bromination of a suitable precursor, such as 3-fluorobenzonitrile.[5] The fluorine atom acts as a para-directing group, leading to the desired regioselectivity.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Product 3-fluorobenzonitrile 3-Fluorobenzonitrile 2-bromo-5-fluorobenzonitrile 2-Bromo-5-fluorobenzonitrile 3-fluorobenzonitrile->2-bromo-5-fluorobenzonitrile Electrophilic Aromatic Bromination DBDMH DBDMH (Brominating Agent) DBDMH->2-bromo-5-fluorobenzonitrile Solvent Acetonitrile Solvent->2-bromo-5-fluorobenzonitrile Temperature 45 °C Temperature->2-bromo-5-fluorobenzonitrile

Caption: Electrophilic bromination of 3-fluorobenzonitrile.

Step-by-Step Protocol:

  • Reaction Setup: In a clean, dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-fluorobenzonitrile (1.0 equivalent) in acetonitrile.

  • Reagent Addition: To the stirred solution, add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.5-1.0 equivalents) portion-wise.

  • Reaction Conditions: Heat the reaction mixture to 45 °C and maintain this temperature for 8-12 hours.[5]

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If necessary, filter to remove any solids. The solvent can be removed under reduced pressure.

  • Purification: The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel, to yield pure 2-bromo-5-fluorobenzonitrile.[6]

Causality Behind Experimental Choices:

  • Choice of Brominating Agent: DBDMH is often preferred over liquid bromine as it is a solid, making it easier and safer to handle. It provides a controlled release of electrophilic bromine.[5]

  • Solvent Selection: Acetonitrile is a common solvent for such reactions due to its ability to dissolve the reactants and its relatively high boiling point, allowing for moderate heating to increase the reaction rate.

  • Temperature Control: The reaction is heated to 45 °C to provide sufficient activation energy for the electrophilic substitution without promoting side reactions or decomposition.[5]

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a pharmaceutical intermediate like 2-Bromo-5-fluorobenzonitrile.

G A Reaction Setup (Reactants & Solvent) B Reagent Addition (Controlled) A->B C Reaction (Heating & Stirring) B->C D Reaction Monitoring (TLC/HPLC) C->D D->C Continue if incomplete E Work-up (Quenching, Extraction) D->E If complete F Purification (Crystallization/Chromatography) E->F G Characterization & QC (NMR, MS, Purity Analysis) F->G H Final Product G->H

Sources

Method

Application Note: Chemoselective Redox Transformations of 4-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic Acid

Executive Summary & Strategic Rationale The molecule 4-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid is a highly versatile, bifunctional building block frequently encountered in the development of kinase inhibitors and ta...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The molecule 4-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid is a highly versatile, bifunctional building block frequently encountered in the development of kinase inhibitors and targeted therapeutics. It contains two distinct reducible/oxidizable moieties: a carboxylic acid and a γ-lactam (2-oxopyrrolidine) , connected via a stable ether linkage.

In drug development, modifying this intermediate requires strict chemoselectivity. This guide details three self-validating protocols designed to selectively manipulate these functional groups based on their inherent electronic properties:

  • Chemoselective Reduction (Borane): Exploits the electrophilicity of borane to selectively reduce the electron-rich carboxylic acid while leaving the deactivated lactam intact.

  • Global Reduction (LiAlH₄): Utilizes a powerful nucleophilic hydride to fully reduce both the acid (to an alcohol) and the lactam (to a pyrrolidine).

  • Chemoselective Oxidation (RuO₄): Employs a highly reactive ruthenium species to perform endocyclic C–H oxidation on the lactam, generating a cyclic imide (succinimide) without degrading the benzoic acid.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric and thermodynamic parameters required to achieve optimal chemoselectivity for each transformation.

TransformationTarget Functional GroupReagent SystemEquivalentsTemp / TimeExpected YieldProduct
Protocol A Carboxylic AcidBH₃·THF2.5 eq0 °C → RT / 8 h85–90%4-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzyl alcohol
Protocol B Acid & γ-LactamLiAlH₄4.0 eq65 °C / 15 h75–85%4-[2-(pyrrolidin-1-yl)ethoxy]benzyl alcohol
Protocol C γ-LactamRuCl₃ / NaIO₄0.05 eq / 4.0 eqRT / 5 h70–80%4-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]benzoic acid

Logical Workflow Diagram

RedoxWorkflow SM Starting Material 4-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid (Bifunctional: Carboxylic Acid + γ-Lactam) Red1 Chemoselective Reduction 4-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzyl alcohol (Lactam Intact) SM->Red1 Protocol A: BH3•THF (Electrophilic Hydride) Red2 Global Reduction 4-[2-(pyrrolidin-1-yl)ethoxy]benzyl alcohol (Amine + Alcohol) SM->Red2 Protocol B: LiAlH4 (Nucleophilic Hydride) Ox1 Chemoselective Oxidation 4-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]benzoic acid (Succinimide + Acid) SM->Ox1 Protocol C: RuCl3 / NaIO4 (Endocyclic Oxidation)

Logical workflow of chemoselective redox transformations for the bifunctional starting material.

Protocol A: Chemoselective Borane Reduction

Mechanistic Causality

Borane (BH₃) is a Lewis acidic, electrophilic reducing agent. The reaction initiates via the coordination of the empty p-orbital of boron to the most Lewis basic site on the molecule—the carbonyl oxygen of the carboxylic acid. This triggers an acid-base reaction that evolves hydrogen gas, followed by hydride transfer to form a trialkoxyboroxine intermediate ([1]). Because the lone pair of the lactam nitrogen is heavily delocalized into its adjacent carbonyl, the lactam oxygen is significantly less nucleophilic than the carboxylic acid oxygen, rendering it inert to BH₃ under these conditions.

Step-by-Step Methodology
  • Preparation: Flame-dry a 100 mL round-bottom flask and purge with Argon. Dissolve 4-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid (1.0 eq, 5.0 mmol) in anhydrous THF (50 mL) to achieve a 0.1 M concentration.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Syringe in BH₃·THF complex (1.0 M in THF, 2.5 eq, 12.5 mL) dropwise over 30 minutes. Safety Note: Vigorous evolution of H₂ gas will occur; ensure proper venting.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 8 hours. Monitor completion via TLC (DCM:MeOH 9:1, UV active).

  • Quenching: Cool the flask back to 0 °C. Carefully quench the excess borane by adding methanol dropwise until all effervescence ceases ([2]).

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and 1M HCl (20 mL). Separate the organic layer, wash with brine, dry over Na₂SO₄, and evaporate to yield the pure primary alcohol.

Protocol B: Global LiAlH₄ Reduction

Mechanistic Causality

Lithium Aluminum Hydride (LiAlH₄) is a powerful nucleophilic hydride source. Unlike borane, it readily attacks electrophilic carbonyl carbons directly. For the carboxylic acid, it forms an alkoxide intermediate that is reduced to the alcohol. For the lactam, hydride addition forms a tetrahedral intermediate. The oxygen coordinates to the aluminum, becoming an excellent leaving group. The nitrogen lone pair expels the oxygen to form an iminium ion, which is rapidly reduced by a second hydride equivalent to yield the pyrrolidine ring ([3]).

Step-by-Step Methodology
  • Preparation: In an Argon-purged flask, suspend LiAlH₄ pellets (4.0 eq, 20.0 mmol, 0.76 g) in anhydrous THF (40 mL) at 0 °C.

  • Addition: Dissolve the starting material (1.0 eq, 5.0 mmol) in anhydrous THF (10 mL) and add it dropwise to the LiAlH₄ suspension to control the exothermic reaction and gas evolution.

  • Reflux: Attach a reflux condenser and heat the mixture to 65 °C for 15 hours. Elevated temperatures are strictly required to force the collapse of the stable tetrahedral intermediate of the lactam ([4]).

  • Fieser Workup: Cool the reaction to 0 °C. To prevent the formation of an intractable "aluminum jelly" emulsion, perform a strict Fieser workup ([5]):

    • Add 0.76 mL of distilled H₂O dropwise.

    • Add 0.76 mL of 15% aqueous NaOH dropwise.

    • Add 2.28 mL of distilled H₂O dropwise.

  • Isolation: Stir the mixture vigorously for 30 minutes until a white, granular precipitate forms. Filter the suspension through a pad of Celite, wash the filter cake generously with hot Ethyl Acetate, and concentrate the filtrate in vacuo to afford the fully reduced amine-alcohol.

Protocol C: Ruthenium-Catalyzed Oxidation

Mechanistic Causality

Ruthenium tetroxide (RuO₄), generated in situ from catalytic RuCl₃ and stoichiometric NaIO₄, is a highly reactive oxidant. In nitrogen heterocycles, RuO₄ preferentially attacks the endocyclic α-carbon adjacent to the nitrogen. The lone pair on the amide nitrogen stabilizes the transition state during hydride abstraction/C–H insertion by the RuO₄ species, leading to the formation of a cyclic imide (succinimide) ([6]). The highly oxidized benzoic acid and the ether linkage remain completely inert under these biphasic conditions ([7]).

Step-by-Step Methodology
  • Solvent System: Prepare a biphasic solvent mixture of EtOAc, CH₃CN, and H₂O in a 2:2:3 volumetric ratio (70 mL total).

  • Preparation: Dissolve the starting material (1.0 eq, 5.0 mmol) in the solvent mixture at room temperature.

  • Oxidant Generation: Add NaIO₄ (4.0 eq, 20.0 mmol) in one solid portion and stir vigorously for 5 minutes. Add RuCl₃·xH₂O (0.05 eq, 0.25 mmol). The aqueous layer will immediately turn a dark yellow/orange color, confirming the generation of the active RuO₄ species.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 5 hours. Monitor the conversion via LC-MS (TLC is often difficult due to the polarity of the resulting succinimide-acid).

  • Quenching: Add isopropanol (10 mL) and stir for 30 minutes. The primary alcohol reduces the active RuO₄ to insoluble RuO₂ (a black precipitate), halting the reaction safely.

  • Workup: Filter the black suspension through a tight pad of Celite. Separate the layers of the filtrate. Extract the aqueous layer with EtOAc (2 × 30 mL). Combine the organic layers, dry over MgSO₄, and concentrate to yield the oxidized succinimide derivative.

References

  • Master Organic Chemistry. Reduction of Carboxylic Acids to Alcohols with Borane (BH3). URL:[Link]

  • Organic Synthesis. Borane Reductions (using BH3.THF or BH3.Me2S, BMS). URL:[Link]

  • OrgoSolver. Amide Reactions: Reduction of Amides to Amines using LiAlH4. URL:[Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For the Reduction of Carboxylic Acid Derivatives. URL:[Link]

  • Myers, A. G. Chem 115: Lithium Aluminum Hydride and Borane Reductions. Harvard University. URL:[Link]

  • Yoshifuji, S. et al. Ruthenium tetroxide oxidation of cyclic α-amino acids. Chem. Pharm. Bull. 1986. URL:[Link]

  • ResearchGate. Oxidation of Lactams to Cyclic Imides. URL:[Link]

  • J. Am. Chem. Soc. Remote C–H Amination and Alkylation of Camphor at C8 through Hydrogen-Atom Abstraction. URL:[Link]

Sources

Application

Application Notes and Protocols for the Formulation of Pyrrolidone-Ethoxy Benzoic Acid Compounds

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the formulation development of pyrrolidone-ethoxy benzoic acid compounds, a novel class...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the formulation development of pyrrolidone-ethoxy benzoic acid compounds, a novel class of molecules with potential therapeutic applications. These compounds inherently present formulation challenges due to the presence of a lipophilic pyrrolidone moiety and an ionizable carboxylic acid group, often leading to poor aqueous solubility. This document outlines a systematic approach, from essential pre-formulation characterization to the design and evaluation of advanced formulation strategies. Detailed, field-proven protocols are provided to empower researchers to overcome solubility and bioavailability hurdles, thereby accelerating the transition of these promising entities from the laboratory to clinical evaluation. The causality behind experimental choices is emphasized, ensuring a deep understanding of the formulation science involved.

Introduction: Understanding the Molecule

Pyrrolidone-ethoxy benzoic acid compounds are characterized by a five-membered nitrogen-containing pyrrolidone ring linked via an ethoxy bridge to a benzoic acid moiety. This unique structure imparts a combination of physicochemical properties that must be thoroughly understood for successful formulation development. The pyrrolidone group can contribute to enhanced solubility and may act as a permeation enhancer, while the benzoic acid group provides a handle for pH-dependent solubility manipulation and salt formation.[1][2] However, the overall lipophilicity often results in these compounds being classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), making formulation design a critical determinant of therapeutic success.[3]

The primary obstacle to overcome is the poor aqueous solubility, which can lead to low and variable oral bioavailability.[4][5] Therefore, the formulation strategies discussed herein are principally aimed at enhancing the solubility and dissolution rate of these compounds.

Pre-formulation Studies: The Foundation of Rational Formulation Design

Thorough pre-formulation studies are paramount to understanding the intrinsic properties of a pyrrolidone-ethoxy benzoic acid compound and guiding the selection of an appropriate formulation strategy.[6][7][8] These initial investigations provide the fundamental knowledge base for all subsequent development activities.[8]

Physicochemical Characterization

A comprehensive physicochemical characterization is the first step in any pre-formulation workflow.

  • Solubility Profiling: The pH-dependent solubility profile is a critical parameter for ionizable compounds like those containing a carboxylic acid.[9] Determining the intrinsic solubility (solubility of the unionized form) and the solubility at various physiological pH values (1.2, 4.5, and 6.8) is essential.[10]

  • pKa Determination: The acid dissociation constant (pKa) of the carboxylic acid group dictates the degree of ionization at a given pH and is crucial for predicting solubility and selecting appropriate pH-modifying excipients.

  • LogP/LogD: The octanol-water partition coefficient (LogP) and distribution coefficient (LogD) provide a measure of the compound's lipophilicity, which influences its solubility and permeability across biological membranes.[6]

  • Solid-State Characterization: Techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Thermogravimetric Analysis (TGA) are used to identify the crystalline form, detect polymorphism, and assess thermal stability.[11] The presence of different polymorphs can significantly impact solubility and dissolution rates.[3]

Stability Assessment

Understanding the chemical stability of the active pharmaceutical ingredient (API) is crucial for developing a robust formulation with an adequate shelf-life.[12]

  • Solid-State Stability: The API should be subjected to stress conditions of heat and humidity to evaluate its physical and chemical stability.[13]

  • Solution-State Stability: The stability of the compound in various solvents and across a range of pH values should be investigated to identify potential degradation pathways, such as hydrolysis of the ethoxy linkage or other pH-dependent reactions.[12][13]

  • Forced Degradation Studies: Exposing the API to harsh conditions (acid, base, oxidation, light, heat) helps to elucidate its degradation pathways and is essential for the development of a stability-indicating analytical method.[14]

Protocol 1: pH-Dependent Solubility Determination

Objective: To determine the equilibrium solubility of a pyrrolidone-ethoxy benzoic acid compound at different pH values.

Materials:

  • Pyrrolidone-ethoxy benzoic acid compound

  • Phosphate buffers (pH 1.2, 4.5, 6.8, and 7.4)

  • HPLC-grade water, acetonitrile, and methanol

  • Vials, shaker, centrifuge, pH meter

  • Validated HPLC method for quantification

Procedure:

  • Prepare a series of phosphate buffers at the target pH values.

  • Add an excess amount of the compound to a known volume of each buffer in separate vials.

  • Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, visually inspect the vials to confirm the presence of undissolved solids.

  • Centrifuge the samples to pellet the undissolved compound.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter.

  • Dilute the filtered supernatant with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated HPLC method.

  • Measure the pH of the remaining supernatant to ensure it has not changed significantly.

Formulation Strategies and Development

Based on the pre-formulation data, a suitable formulation strategy can be selected. For poorly soluble pyrrolidone-ethoxy benzoic acid compounds, several approaches can be considered.

Salt Formation

Converting the acidic benzoic acid moiety into a salt is often the most effective way to significantly increase aqueous solubility and dissolution rate.[15]

  • Causality: Salt formation introduces ionic character to the molecule, which enhances its interaction with polar solvents like water.

  • Considerations: The choice of counter-ion is critical and can influence the salt's stability, hygroscopicity, and processability. Common counter-ions for acidic drugs include sodium, potassium, calcium, and amine salts (e.g., tromethamine).

Amorphous Solid Dispersions (ASDs)

Dispersing the compound in a polymeric carrier in an amorphous state can lead to a supersaturated solution upon dissolution, thereby enhancing bioavailability.[3]

  • Causality: The amorphous form has a higher free energy than the crystalline form, resulting in increased apparent solubility.[8] The polymer helps to stabilize the amorphous state and prevent recrystallization.

  • Suitable Polymers: Polyvinylpyrrolidone (PVP) and its copolymers are excellent candidates due to their hydrophilic nature and ability to form hydrogen bonds with the drug, which can further enhance stability and dissolution.[16][17] Other suitable polymers include hydroxypropyl methylcellulose (HPMC) and its derivatives.

  • Manufacturing Techniques: Spray drying and hot-melt extrusion are common methods for preparing ASDs.[4]

Lipid-Based Formulations

For highly lipophilic compounds, lipid-based drug delivery systems can improve oral absorption by presenting the drug in a solubilized form.[3][15]

  • Types of Formulations: These range from simple oil solutions to self-emulsifying drug delivery systems (SEDDS) and self-microemulsifying drug delivery systems (SMEDDS).[4][5]

  • Mechanism: Upon contact with gastrointestinal fluids, these systems form fine emulsions or microemulsions, which provide a large surface area for drug absorption.[5] The lipid components can also enhance lymphatic uptake, bypassing first-pass metabolism.

Particle Size Reduction

Reducing the particle size of the API increases its surface area, which can lead to an enhanced dissolution rate according to the Noyes-Whitney equation.[15]

  • Techniques: Micronization and nanosizing (e.g., wet bead milling) are common techniques for particle size reduction.[15]

  • Nanosuspensions: These are dispersions of nano-sized drug particles in a liquid medium, stabilized by surfactants or polymers.[5] They offer the advantage of increased surface area and saturation solubility.[5]

Protocol 2: Preparation of an Amorphous Solid Dispersion by Spray Drying

Objective: To prepare an ASD of a pyrrolidone-ethoxy benzoic acid compound with PVP to enhance its dissolution rate.

Materials:

  • Pyrrolidone-ethoxy benzoic acid compound

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol or another suitable organic solvent

  • Spray dryer

  • Dissolution testing apparatus

  • HPLC for analysis

Procedure:

  • Dissolve the compound and PVP in the selected solvent in various drug-to-polymer ratios (e.g., 1:1, 1:2, 1:4 w/w).

  • Optimize the spray drying parameters (inlet temperature, feed rate, atomization pressure) to ensure efficient solvent evaporation and particle formation.

  • Collect the dried powder and characterize it using XRPD to confirm its amorphous nature and DSC to determine the glass transition temperature.

  • Perform in vitro dissolution studies on the spray-dried powder and compare the results to the unformulated compound.

Analytical and Performance Testing

Robust analytical methods are essential for characterizing the formulation and ensuring its quality and performance.

In Vitro Dissolution Testing

Dissolution testing is a critical quality control tool and can be used to predict the in vivo performance of the formulation.[18][19]

  • Apparatus: USP Apparatus 1 (basket) or 2 (paddle) are commonly used for solid oral dosage forms.[19][20]

  • Media: The choice of dissolution media should be based on the physiological conditions of the gastrointestinal tract. For acidic compounds, testing in media of different pH values (e.g., pH 1.2, 4.5, and 6.8) is recommended.[19]

  • Method Validation: The dissolution method, including the analytical finish (typically HPLC), must be validated for parameters such as specificity, linearity, accuracy, and precision.[20]

Protocol 3: In Vitro Dissolution Testing of a Pyrrolidone-Ethoxy Benzoic Acid Formulation

Objective: To evaluate the in vitro release profile of a formulated pyrrolidone-ethoxy benzoic acid compound.

Materials:

  • Formulated product (e.g., tablets or capsules containing the ASD)

  • USP Apparatus 2 (Paddle)

  • Dissolution media (e.g., 900 mL of pH 6.8 phosphate buffer)

  • Validated HPLC method

Procedure:

  • Set up the dissolution apparatus with the specified medium at 37°C ± 0.5°C and a paddle speed of 50 or 75 rpm.

  • Place one unit of the dosage form into each vessel.

  • Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

  • Immediately filter the samples and analyze the drug concentration using a validated HPLC method.

  • Plot the percentage of drug released versus time to obtain the dissolution profile.

Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is required to accurately quantify the active compound and its degradation products in the presence of excipients.

  • Method Development: The method should be developed to separate the parent drug from all potential degradation products and excipients. This often involves screening different columns, mobile phases, and detector wavelengths.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines.

Visualization of Workflows

Diagram 1: Pre-formulation Workflow

G cluster_preform Pre-formulation Studies cluster_form_dev Formulation Development A API Procurement & Initial Characterization B Solubility Profiling (pH-dependent) A->B C pKa Determination A->C D LogP / LogD Measurement A->D E Solid-State Characterization (XRPD, DSC, TGA) A->E F Stability Assessment (Solid & Solution State) A->F I Development of Analytical Methods A->I H Excipient Compatibility Studies B->H E->H G Forced Degradation Studies F->G F->H J Formulation Strategy Selection H->J I->B I->C I->D I->E I->F I->G I->H

Caption: A typical workflow for pre-formulation studies of a new chemical entity.

Diagram 2: Formulation Strategy Selection Logic

G start Pre-formulation Data (Solubility, Stability, etc.) decision1 decision1 start->decision1 strategy1 Consider solubility enhancement techniques decision1:s->strategy1:n Yes strategy2 Conventional Formulation (e.g., direct compression) decision1:e->strategy2:w No decision2 Is the compound ionizable (acidic)? Yes No strategy1->decision2 salt Salt Formation decision2:s->salt:n Yes asd Amorphous Solid Dispersion decision2:e->asd No lipid Lipid-Based Formulation decision2:e->lipid No particle Particle Size Reduction decision2:e->particle No

Caption: Decision tree for selecting a suitable formulation strategy.

Quantitative Data Summary

ParameterTypical Range for Pyrrolidone-Ethoxy Benzoic Acid CompoundsImplication for Formulation
Aqueous Solubility (pH 7.4) < 0.1 mg/mLPoor bioavailability, requires solubility enhancement.
pKa (Carboxylic Acid) 3.5 - 5.0pH-dependent solubility, potential for salt formation.
LogP 2.0 - 4.0Lipophilic nature, may favor lipid-based formulations.
Melting Point 150 - 250 °CHigh melting point may indicate strong crystal lattice energy, favoring amorphous solid dispersions.

Conclusion

The successful formulation of pyrrolidone-ethoxy benzoic acid compounds hinges on a systematic and science-driven approach. A thorough understanding of the molecule's physicochemical properties, gained through comprehensive pre-formulation studies, is the cornerstone of rational formulation design. Strategies such as salt formation, amorphous solid dispersions, and lipid-based systems offer promising avenues to overcome the inherent solubility challenges posed by this class of compounds. The detailed protocols and workflows provided in this guide are intended to equip researchers with the necessary tools to develop robust and effective formulations, ultimately unlocking the full therapeutic potential of these novel molecules.

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today. [Link]

  • Exploring the Role of Poly (N-vinyl pyrrolidone) in Drug Delivery. Drug Delivery Letters. [Link]

  • Enhancing effect of pyrrolidone derivatives on transdermal penetration of 5-fluorouracil, triamcinolone acetonide, indomethacin, and flurbiprofen. (1991). Journal of Pharmaceutical Sciences. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Journal of Formulation Science & Bioavailability. [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. Inventi Impact: Pharm Tech. [Link]

  • Preformulation Studies: An Integral Part of Formulation Design. (2019). IntechOpen. [Link]

  • Selecting In Vitro Dissolution Tests for Bioavailability Enhancing Oral Formulations. (2017). American Pharmaceutical Review. [Link]

  • Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential. Drug Development Research. [Link]

  • The Use of Poly(N-vinyl pyrrolidone) in the Delivery of Drugs: A Review. (2025). Polymers. [Link]

  • Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Fisher Digital Publications. [Link]

  • Development and validation of dissolution testings in acidic media for rabeprazole sodium delayed-release capsules. Scientific Reports. [Link]

  • Overcoming Challenges in Carboxylic Acid Drug Formulations. (2025). Patsnap. [Link]

  • Accelerated in vitro release testing methods for extended release parenteral dosage forms. Journal of Controlled Release. [Link]

  • In Vitro Dissolution Testing For Solid Oral Dosage Forms. Agno Pharmaceuticals. [Link]

  • Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms. (2025). FDA. [Link]

  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. (2021). Molecules. [Link]

  • Preformulation Studies. (2018). Pharmaceutical Formulation: The Science and Technology of Dosage Forms. [Link]

  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. (2021). PubMed. [Link]

  • Pharmaceutical preformulation. (2015). Clinical Gate. [Link]

  • Physicochemical, Solution, and Colloidal Properties of Pyrrolidone and Caprolactam-Based Polymers. ResearchGate. [Link]

  • Analytical Methods. RSC Publishing. [Link]

  • Dept Analytical Chemistry for Pharmaceuticals|Research. Nagasaki University. [Link]

  • Annex 4. (2019). World Health Organization. [Link]

  • 4-(2-PYRROLIDIN-1-YL-ETHOXY)-BENZOIC ACID. Chemical Substance Information. [Link]

  • Pharmaco-Analytical Chemistry Research Projects. Josai University. [Link]

  • Analytical Methods. OPUS. [Link]

  • Chemoenzymatic approach to synthesis of hydroxylated pyrrolidines from benzoic acid. (2013). Tetrahedron. [Link]

  • Perceptual properties of benzoic acid derivatives. (1995). Chemical Senses. [Link]

  • Benzoic acid derivatives: Evaluation of thermochemical properties with complementary experimental and computational methods. (2025). Journal of Chemical Thermodynamics. [Link]

  • Chemical Stability of Drug Substances: Strategies in Formulation Development. (2025). ManTech Publications. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)acetonitrile (CAS 215656-70-5)

Welcome to the technical support center for the synthesis of CAS 215656-70-5, a key intermediate in the development of Janus kinase (JAK) inhibitors. This guide is designed for researchers, scientists, and drug developme...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of CAS 215656-70-5, a key intermediate in the development of Janus kinase (JAK) inhibitors. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the common challenges encountered during the synthesis of this complex molecule. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your laboratory work.

The synthesis of this molecule, which shares a core structure with the JAK inhibitor Tofacitinib, involves multi-step reactions where the control of impurities is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). This guide will address common impurities, their origins, and strategies for their mitigation and removal.

Troubleshooting Guide: Common Issues and Solutions

This section is designed to help you diagnose and resolve common issues you may encounter during the synthesis and purification of CAS 215656-70-5.

Issue 1: An Unexpected Peak is Observed in my HPLC Analysis Post-Coupling of the Piperidine and Pyrrolo[2,3-d]pyrimidine Moieties.

Possible Cause: This is a frequent observation and can be attributed to several factors, including incomplete reaction, side reactions, or the presence of process-related impurities.

Troubleshooting Workflow:

G cluster_identification Impurity Identification cluster_analysis Analysis of Potential Causes cluster_solutions Corrective Actions start Unexpected Peak in HPLC lcms Perform LC-MS Analysis start->lcms reagent_impurity Impurity from Reagents start->reagent_impurity Peak present in starting material analysis nmr Isolate and Characterize by NMR lcms->nmr If necessary incomplete_reaction Incomplete Reaction of Starting Materials lcms->incomplete_reaction Mass corresponds to starting material side_reaction Side Reaction Products lcms->side_reaction Mass corresponds to a known or unexpected product optimize_conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) incomplete_reaction->optimize_conditions side_reaction->optimize_conditions purification Modify Purification Method (e.g., Column Chromatography Gradient) side_reaction->purification reagent_qc Perform QC on Starting Materials and Reagents reagent_impurity->reagent_qc

Caption: Troubleshooting workflow for an unexpected HPLC peak.

Step-by-Step Guidance:

  • Characterize the Impurity: The first step is to identify the unknown peak. Use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight of the impurity. If the impurity is present in significant amounts (>0.1%), isolation by preparative HPLC or column chromatography followed by Nuclear Magnetic Resonance (NMR) spectroscopy is recommended for definitive structural elucidation.

  • Investigate the Origin:

    • Unreacted Starting Materials: Compare the retention time and mass of the impurity with your starting materials, (3R,4R)-N,4-dimethyl-N-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-3-amine and the acetonitrile precursor. If they match, the reaction has not gone to completion.

      • Solution: Increase the reaction time, temperature, or the equivalents of one of the coupling partners. Ensure efficient stirring and appropriate solvent choice.

    • Side-Reaction Products: The synthesis of related JAK inhibitors is known to produce specific impurities.[1][2] For example, dimerization of the pyrrolo[2,3-d]pyrimidine moiety can occur under certain conditions.

      • Solution: Modify the reaction conditions to disfavor the side reaction. This could involve lowering the temperature, changing the base, or using a protecting group strategy.

    • Impurities from Reagents: The impurity may be present in one of your starting materials or reagents.

      • Solution: Analyze all starting materials and reagents by HPLC to ensure their purity before use.

Issue 2: My Final Product Shows Low Purity After the Final Deprotection or Synthetic Step.

Possible Cause: The final steps of a synthesis, particularly deprotection, can often introduce impurities if not carefully controlled. For instance, acidic or basic conditions used for deprotection can lead to the formation of degradation products.[2]

Troubleshooting and Mitigation:

Potential Impurity Likely Cause Recommended Action
Hydrolysis of Nitrile Presence of strong acid or base and water.Use anhydrous conditions and carefully control the pH. Consider alternative deprotection methods that are milder.
Epimerization Exposure to harsh basic or acidic conditions, leading to a change in stereochemistry at one of the chiral centers.Use milder reaction conditions. Analyze the product by chiral HPLC to determine the enantiomeric or diastereomeric purity.
Oxidation Products (e.g., N-oxide) Exposure to air or oxidizing agents.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. An example of a related N-oxide impurity has been documented.[3]

Frequently Asked Questions (FAQs)

Q1: I have identified an impurity with a mass corresponding to the addition of a formyl group. What is the likely source?

A1: A formyl impurity can arise from several sources. One common source is the use of dimethylformamide (DMF) as a solvent at elevated temperatures, which can decompose to form dimethylamine and carbon monoxide, a source of formylation. If you are using DMF, consider switching to a more stable solvent like dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP), or running the reaction at a lower temperature. Formyl impurities have been noted in the synthesis of related compounds like Tofacitinib.[4]

Q2: My LC-MS analysis shows a peak with a mass suggesting a dimer of my target molecule. How can I prevent this?

A2: Dimer formation is a known issue in the synthesis of similar compounds like Baricitinib.[1][2] This typically occurs through a self-reaction of the pyrrolo[2,3-d]pyrimidine moiety. To minimize dimer formation, consider the following:

  • Stoichiometry Control: Use a slight excess of the piperidine starting material to ensure the complete consumption of the more reactive pyrrolo[2,3-d]pyrimidine.

  • Reaction Concentration: Running the reaction at a lower concentration can disfavor bimolecular side reactions like dimerization.

  • Order of Addition: Add the more reactive coupling partner slowly to the solution of the other reactant to maintain a low concentration of the reactive species.

Q3: What are the common methods for purifying the final product to remove trace impurities?

A3: Achieving high purity often requires a multi-step purification process.

  • Column Chromatography: This is a standard method for removing both polar and non-polar impurities. A gradient elution from a non-polar solvent (e.g., heptane or dichloromethane) to a more polar solvent (e.g., ethyl acetate or methanol) is often effective.

  • Crystallization: If your product is a solid, crystallization is an excellent method for achieving high purity. You may need to screen various solvents to find the optimal conditions for crystallization.

  • Preparative HPLC: For high-value materials or to isolate reference standards, preparative HPLC can be used to achieve very high purity.

Q4: Are there any specific analytical techniques I should use to monitor the progress of my reaction?

A4: Yes, in-process control is crucial for a successful synthesis.

  • Thin Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting materials and the formation of the product and any impurities. A validated HPLC method is essential for accurate monitoring.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the components of the reaction mixture and confirming the mass of the desired product.

Q5: I am concerned about nitrosamine impurities in my final product. What are the potential sources and how can I mitigate them?

A5: Nitrosamine impurities are a significant concern in pharmaceutical manufacturing. They can form from the reaction of secondary or tertiary amines with a nitrosating agent. In the synthesis of CAS 215656-70-5, the piperidine nitrogen and the methylamino group are potential sources of nitrosamine formation.

  • Sources of Nitrosating Agents: These can include residual nitrites from reagents or starting materials, or the use of certain reagents like sodium nitrite.

  • Mitigation Strategies:

    • Carefully source and test all reagents for nitrite contamination.

    • Avoid reaction conditions that could promote nitrosamine formation (e.g., acidic conditions in the presence of nitrites).

    • Consider the use of nitrosamine scavengers like ascorbic acid if there is a high risk of formation.

    • Several nitrosamine impurities related to Tofacitinib have been identified and are available as reference standards.[4]

Experimental Protocols

Protocol 1: General Procedure for HPLC Analysis

This is a general-purpose HPLC method for monitoring the reaction progress. It may need to be optimized for your specific system and impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) % B
    0 10
    20 90
    25 90
    25.1 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm and 280 nm

References

  • Reddy, B. P., et al. (2023). Identification, Synthesis, and Characterization of Novel Baricitinib Impurities. ACS Omega. Available at: [Link]

  • Gehringer, M., et al. (2014). 2-(3-{(3R,4R)-4-Methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl}oxetan-3-yl)acetonitrile monohydrate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • SynThink. (n.d.). Ruxolitinib EP Impurities & USP Related Compounds. Available at: [Link]

  • Reddy, B. P., et al. (2023). Identification, Synthesis, and Characterization of Novel Baricitinib Impurities. ACS Omega. Available at: [Link]

  • Gehringer, M., et al. (2014). 2-(3-{(3R,4R)-4-Methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl}oxetan-3-yl)acetonitrile monohydrate. ResearchGate. Available at: [Link]

  • Chembk. (n.d.). 3-3r-4r-4-methyl-3-methyl-7h-pyrrolo-2-3-d-pyrimidin-4-yl-amino-piper. Available at: [Link]

  • PubChem. (n.d.). 1-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)ethanone. Available at: [Link]

  • PubChem. (n.d.). 3-(4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile 2-hydroxypropane-1,2,3-tricarboxylate. Available at: [Link]

  • Pfizer Inc. (2007). Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. Google Patents.
  • Mylan Laboratories Ltd. (2016). PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS. Google Patents.
  • Incyte Corporation. (2016). Processes and intermediates for making a JAK inhibitor. Google Patents.
  • Al-Salama, Z., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. MDPI. Available at: [Link]

  • Pharmaffiliates. (n.d.). (3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidine 1-Oxide. Available at: [Link]

Sources

Optimization

Technical Support Center: Resolving LCMS Peak Tailing for 4-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid

As a Senior Application Scientist, I frequently encounter challenging peak shapes when analyzing bifunctional molecules. 4-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid presents a unique chromatographic challenge.

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenging peak shapes when analyzing bifunctional molecules. 4-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid presents a unique chromatographic challenge. It contains a weakly acidic benzoic acid moiety (pKa ~4.0–4.5) and a polar, hydrogen-bonding pyrrolidone (lactam) ring. When analyzed via LCMS, researchers often report severe peak tailing, retention time drift, and loss of sensitivity.

This guide provides a self-validating framework to diagnose and eliminate peak tailing by addressing the root physicochemical causes: mixed ionization states, secondary silanol interactions, and extra-column hardware effects.

Diagnostic Workflow

TroubleshootingWorkflow Start Analyze Peak Tailing: 4-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid CheckPH Is Mobile Phase pH < 2.5 or > 6.5? Start->CheckPH AdjustPH Adjust pH to ensure full ionization state CheckPH->AdjustPH No (pH ~ 3-5) CheckSilanol Using High-Purity (Type-B) or Endcapped Column? CheckPH->CheckSilanol Yes AdjustPH->CheckSilanol ChangeCol Switch to heavily endcapped or CSH stationary phase CheckSilanol->ChangeCol No CheckSolvent Does Injection Solvent match initial mobile phase? CheckSilanol->CheckSolvent Yes ChangeCol->CheckSolvent MatchSolvent Dilute sample in initial mobile phase CheckSolvent->MatchSolvent No CheckMetal Is the LC system passivated? CheckSolvent->CheckMetal Yes MatchSolvent->CheckMetal Passivate Passivate system or use bio-inert hardware CheckMetal->Passivate No Success Symmetrical Peak Achieved (As < 1.2) CheckMetal->Success Yes Passivate->Success

Diagnostic workflow for resolving LCMS peak tailing of acidic pyrrolidone derivatives.

Troubleshooting Guide & FAQs

Q1: Why does my peak tail severely when using standard 0.1% Formic Acid in water/acetonitrile? A1: The root cause is a mismatch between the mobile phase pH and the analyte's pKa. The benzoic acid moiety has a pKa of approximately 4.0–4.5. Standard 0.1% formic acid yields a pH of ~2.7 [2]. Chromatographic best practices dictate that the mobile phase pH must be at least two units above or below the analyte's pKa to ensure it is fully ionized or fully unionized [1]. At pH 2.7, the molecule is dangerously close to its buffering region, existing in a mixed ionization state. This partial deprotonation leads to multiple retention mechanisms on the stationary phase, manifesting as peak distortion, splitting, or tailing [3].

Q2: What are the optimal LCMS-compatible mobile phases to resolve this pH-induced tailing? A2: To achieve a symmetrical peak, you must force the molecule into a single ionization state using volatile, MS-compatible buffers [1].

  • Approach A (Low pH, Unionized): Lower the pH further using 0.1% Difluoroacetic acid (DFA). DFA provides a lower pH (~2.0) than formic acid, locking the analyte in a unionized state while avoiding the severe MS ion suppression associated with Trifluoroacetic acid (TFA)[4].

  • Approach B (High pH, Ionized): Raise the pH to ~9.0 using Ammonium Hydroxide and Ammonium Acetate. The carboxylic acid will be fully deprotonated. While it will elute earlier due to increased polarity, the peak will be sharp and highly symmetrical.

Table 1: LCMS-Compatible Buffer Selection for Carboxylic Acids

Buffer SystempH RangeVolatility / MS CompatibilityAnalyte State
0.1% Formic Acid ~2.7High / ExcellentMixed (High Tailing Risk)
0.1% Difluoroacetic Acid (DFA) ~2.0High / GoodFully Unionized
Ammonium Formate (10 mM) 2.8 – 3.8High / ExcellentMixed (High Tailing Risk)
Ammonium Acetate (10 mM) 3.8 – 5.8High / ExcellentMixed (High Tailing Risk)
Ammonium Hydroxide (0.1%) ~9.0High / GoodFully Ionized

Q3: I adjusted the pH to 9.0, but I am still seeing an asymmetry factor (As) > 1.5. Could the stationary phase be the culprit? A3: Yes. If pH optimization fails, the tailing is likely driven by secondary interactions. The polar pyrrolidone ring and the carboxylate group can act as hydrogen bond acceptors and donors, interacting strongly with residual, unreacted silanol groups on the silica surface [5]. Older, Type-A silica columns have highly acidic silanols that exacerbate this issue. Solution: Switch to a high-purity (Type-B) silica column that is heavily endcapped [2]. Alternatively, Charged Surface Hybrid (CSH) columns provide a slight positive surface charge that repels basic analytes and improves peak shapes for acidic/polar compounds by masking silanol activity.

Q4: How does the sample injection solvent affect the peak shape of this specific compound? A4: Carboxylic acid derivatives are often prepared in strong solvents like 100% DMSO or Methanol to ensure solubility. If you inject a high-organic sample plug into a highly aqueous initial mobile phase, the analyte will not focus at the head of the column. It travels rapidly through the column until the solvent plug dilutes, causing a distorted, fronting, or tailing peak [5]. Always dilute your final sample in a solvent that closely matches your initial mobile phase conditions (e.g., <20% organic).

Step-by-Step Experimental Protocols
Protocol 1: High-pH LCMS Mobile Phase Optimization for Acidic Analytes

Rationale: This protocol forces the benzoic acid moiety into a fully ionized state, eliminating mixed-mode retention and silencing acidic silanol interactions. The protocol is self-validating via a strict asymmetry factor (As) check.

  • Prepare Mobile Phase A (Aqueous): Add 10 mM Ammonium Acetate to MS-grade water. Adjust the pH to 9.0 using MS-grade Ammonium Hydroxide. Filter through a 0.22 µm hydrophilic PTFE membrane.

  • Prepare Mobile Phase B (Organic): Use 100% MS-grade Acetonitrile or Methanol.

  • Column Selection: Install a high-pH stable, endcapped C18 column (e.g., Waters BEH C18 or Agilent Poroshell HPH-C18).

  • Equilibration: Flush the column with 50% B for 10 column volumes (CV), then equilibrate at initial gradient conditions (e.g., 5% B) for 15 CVs.

  • System Suitability Validation: Inject a 1 µL standard of 4-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid (10 µg/mL in 5% Acetonitrile/95% Water). Calculate the Asymmetry factor (As) at 10% peak height. A successful optimization will yield an As between 0.9 and 1.2.

Protocol 2: System Passivation to Prevent Metal Chelation

Rationale: Carboxylic acids can chelate with trace metals (Fe, Ni) in stainless steel LC pathways, causing irreversible adsorption and tailing [5].

  • Solvent Preparation: Prepare a passivation solution of 0.5% Phosphoric Acid in MS-grade water. (CRITICAL: Disconnect the MS detector and analytical column before proceeding!)

  • System Flush: Replace the analytical column with a PEEK zero-dead-volume union. Flush all LC lines (A, B, C, D) and the autosampler with the passivation solution at 1.0 mL/min for 30 minutes.

  • Water Wash: Flush the system with MS-grade water at 1.0 mL/min for 60 minutes to remove all traces of phosphoric acid. Check the pH of the waste line to ensure neutrality.

  • Reconnection: Reconnect the analytical column and MS detector.

  • Alternative Ongoing Passivation: If tailing returns over time, consider adding 5 µM medronic acid to the mobile phase, which masks metal sites continuously without suppressing MS ionization.

References
  • Advances, Challenges, and Practical Solutions in HPLC and LC–MS Method Development for Pharmaceutical and Biological Samples. Analytical and Bioanalytical Chemistry Research. 1

  • A Guide to HPLC and LC-MS Buffer Selection. HPLC.eu. 2

  • The Importance Of Mobile Phase PH in Chromatographic Separations. ALWSCI. 3

  • BIOCLASS Mobile Phase Additive Selection for LC-MS. HALO Columns. 4

  • Common Causes Of Peak Tailing in Chromatography. ALWSCI. 5

Sources

Troubleshooting

overcoming steric hindrance with 4-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid

Welcome to the technical support center for 4-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid (CAS 215656-70-5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid (CAS 215656-70-5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the application of this versatile bifunctional linker. Its unique structure, featuring a flexible ethoxy spacer and a polar 2-oxopyrrolidin-1-yl group, makes it particularly useful for overcoming steric hindrance in complex bioconjugation and synthetic chemistry applications.[1]

Visualizing the Solution to Steric Hindrance

Steric hindrance occurs when the size and spatial arrangement of atoms in a molecule prevent or slow down a chemical reaction. The design of 4-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid directly addresses this challenge. The ethoxy linker provides the necessary distance and flexibility to extend the reactive benzoic acid group away from a bulky molecular core, allowing it to access reaction sites that would otherwise be inaccessible.

Steric_Hindrance_Solution cluster_0 Without Linker: Steric Hindrance cluster_1 With 4-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid: Overcoming Hindrance Bulky_Molecule_1 Bulky Molecule Reactive Site Target_Molecule_1 Target Molecule Inaccessible Site Bulky_Molecule_1:f1->Target_Molecule_1:f1 Reaction Blocked Bulky_Molecule_2 Bulky Molecule Linker Attached Linker Flexible Ethoxy Spacer Benzoic Acid Bulky_Molecule_2:f1->Linker:f0 Target_Molecule_2 Target Molecule Accessible Site Linker:f1->Target_Molecule_2:f1 Successful Reaction

Caption: Overcoming steric hindrance using a flexible linker.

Troubleshooting Guide

This section addresses common issues encountered during the use of 4-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid in experimental settings.

Issue Potential Cause(s) Recommended Solution(s)
Low Reaction Yield 1. Steric Hindrance: The target molecule is too sterically hindered for direct reaction. 2. Poor Solubility: The linker or reactants are not fully dissolved in the chosen solvent. 3. Inefficient Activation of Carboxylic Acid: The coupling reagents are not effectively activating the benzoic acid moiety.1. Optimize Linker Strategy: Ensure the linker is appropriate for the degree of steric hindrance. Consider a longer chain linker if necessary. 2. Solvent Screening: Test a range of polar aprotic solvents like DMF, DMSO, or NMP to improve solubility. Gentle heating may also be beneficial. 3. Activator Optimization: Use carbodiimide activators like EDC with an additive such as NHS or HOBt to form a more stable active ester, improving coupling efficiency.
Side Product Formation 1. Self-Polymerization: The linker reacts with itself under certain conditions. 2. Reaction with Non-target Functional Groups: The activated linker reacts with other nucleophilic groups on the substrate.1. Controlled Addition: Add the linker slowly to the reaction mixture containing the substrate to favor the desired intermolecular reaction over self-reaction. 2. pH Control & Protecting Groups: Adjust the reaction pH to favor the reactivity of the target functional group.[2] If necessary, use appropriate protecting groups for other reactive sites on your molecule.
Difficulty in Purification 1. Similar Polarity of Product and Starting Material: The product and unreacted linker have similar chromatographic behavior. 2. Emulsion Formation During Workup: The polar nature of the linker can lead to emulsions during aqueous extractions.1. Chromatography Optimization: Use a different stationary phase or a gradient elution with a solvent system that maximizes the polarity difference. Reverse-phase HPLC can be effective. 2. Workup Modification: Add brine to the aqueous layer to break emulsions. Alternatively, use a different extraction solvent or consider precipitation/crystallization for purification.[3]
Inconsistent Conjugation Results 1. Variable Reagent Quality: The linker or other reagents may have degraded or contain impurities. 2. Inconsistent Reaction Conditions: Minor variations in temperature, pH, or reaction time can affect the outcome.1. Reagent QC: Verify the purity of the linker by LC-MS or NMR before use.[4] Store it under appropriate conditions (cool, dry, and protected from light). 2. Standardized Protocol: Maintain strict control over all reaction parameters. Use a calibrated pH meter and a reliable temperature-controlled reaction setup.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of the 2-oxopyrrolidin-1-yl group in this molecule?

A1: The 2-oxopyrrolidin-1-yl moiety is a polar, five-membered lactam ring. Its primary role is to enhance the solubility of the linker and the resulting conjugate in a variety of organic solvents and aqueous media.[1] This improved solubility can be critical when working with large, hydrophobic biomolecules or in complex reaction mixtures.

Q2: How do I activate the carboxylic acid of 4-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid for amide bond formation?

A2: The most common method for activating the carboxylic acid is to convert it into an active ester using coupling reagents. A standard approach involves using a carbodiimide, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt). This forms a more stable and reactive intermediate that readily couples with primary amines to form a stable amide bond.

Amide_Bond_Formation Benzoic_Acid 4-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid (R-COOH) Active_Ester NHS-Ester Intermediate (R-CO-NHS) Benzoic_Acid->Active_Ester Activation EDC_NHS EDC / NHS EDC_NHS->Active_Ester Amide_Bond Stable Amide Bond (R-CO-NH-R') Active_Ester->Amide_Bond Coupling Amine Primary Amine (R'-NH2) Amine->Amide_Bond

Caption: Activation and coupling workflow for amide bond formation.

Q3: What are the optimal reaction conditions (pH, temperature, solvent) for using this linker?

A3: Optimal conditions are substrate-dependent, but here are some general guidelines:

  • pH: For coupling to primary amines (e.g., lysine residues on proteins), the reaction is typically performed at a pH of 7.2-8.5 to ensure the amine is deprotonated and nucleophilic.[2]

  • Temperature: Most coupling reactions can be carried out at room temperature (20-25°C). For sensitive biomolecules, performing the reaction at 4°C for a longer duration can minimize degradation.

  • Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is often used to dissolve the linker. For bioconjugation, the final reaction mixture is typically aqueous, with a small percentage (e.g., <10%) of the organic solvent to ensure the linker remains in solution.[2]

Q4: Can this linker be used in applications other than bioconjugation?

A4: Yes. While it is well-suited for bioconjugation, its properties are also valuable in other areas of synthetic organic chemistry.[4] For example, it can be used in the synthesis of small molecules where steric hindrance is a challenge or where modulating solubility is important for downstream applications or biological assays. It can also be incorporated into materials science applications, such as surface functionalization.

Q5: What is the best way to monitor the progress of a reaction involving this linker?

A5: The choice of monitoring technique depends on the nature of your reactants and products.

  • For small molecule synthesis: Thin Layer Chromatography (TLC) is a quick and effective method.

  • For bioconjugation: High-Performance Liquid Chromatography (HPLC), particularly reverse-phase or size-exclusion chromatography, is ideal for separating the conjugated product from the unreacted biomolecule and linker. Mass spectrometry (e.g., MALDI-TOF or ESI-MS) can confirm the successful conjugation and determine the degree of labeling.[2]

Experimental Protocol: General Procedure for Coupling to a Primary Amine

This protocol provides a general workflow for conjugating 4-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid to a molecule containing a primary amine.

  • Reagent Preparation:

    • Prepare a stock solution of 4-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid (e.g., 100 mM) in anhydrous DMF or DMSO.

    • Prepare fresh stock solutions of EDC and NHS in anhydrous DMF or DMSO (e.g., 200 mM each).

    • Prepare a reaction buffer appropriate for your substrate (e.g., Phosphate-Buffered Saline (PBS), pH 7.4 for many proteins).

  • Activation of the Linker:

    • In a microcentrifuge tube, combine 1.2 equivalents of the linker stock solution, 1.2 equivalents of EDC, and 1.2 equivalents of NHS relative to the amount of your amine-containing substrate.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Add the activated linker solution to your substrate solution (dissolved in the reaction buffer). A 10-20 fold molar excess of the linker over the substrate is a common starting point for optimization.[2]

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching (Optional but Recommended):

    • Add a small molecule with a primary amine (e.g., Tris or glycine) to the reaction mixture to quench any unreacted NHS-ester.

  • Purification:

    • Purify the conjugate to remove excess linker and reaction byproducts. Common methods include:

      • Size-Exclusion Chromatography (SEC): Ideal for separating large biomolecules from small linker molecules.

      • Dialysis or Tangential Flow Filtration (TFF): Effective for buffer exchange and removing small molecules from protein solutions.

      • Reverse-Phase HPLC: Suitable for purifying small molecule conjugates.

  • Characterization:

    • Confirm the identity and purity of the final conjugate using appropriate analytical techniques such as LC-MS, HPLC, or SDS-PAGE.

References

  • 4-[2-(2-OXO-PYRROLIDIN-1-YL)-ETHOXY]-BENZOIC ACID - NextSDS. Available at: [Link]

  • 4-(2-((2-Methyl-1-oxo-2-propen-1-yl)oxy)ethoxy)benzoic acid - PubChem. Available at: [Link]

  • 4-(2-PYRROLIDIN-1-YL-ETHOXY)-BENZOIC ACID — Chemical Substance Information. Available at: [Link]

  • Bioconjugation Optimization & Troubleshooting | AbOliGo - Expert Tips & Best Practices. Available at: [Link]

  • 4-[2-(2-Amino-4,7-dihydro-4-oxo-1H-pymol[2,3-d]pyrimodin-5-yl)ethyl]benzoic acid. Available at: [Link]

  • US20050137396A1 - Process for preparing benzoic acids - Google Patents.
  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid - MDPI. Available at: [Link]

  • CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound - Google Patents.
  • Overcoming the Hurdles: Navigating the Challenges of Bioconjugate Development. Available at: [Link]

  • 4-hydroxybenzoic acid. Available at: [Link]

Sources

Optimization

solvent selection for crystallizing 4-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid

Technical Support Center: Solvent Selection for Crystallization Guide for: 4-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug dev...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solvent Selection for Crystallization

Guide for: 4-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with expert insights and practical, step-by-step methodologies for selecting an optimal solvent system for the crystallization of 4-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid. Given the unique structural characteristics of this molecule, a systematic approach is essential for achieving high purity, optimal yield, and desired crystal morphology.

Analysis of the Target Molecule: Predicting Solubility Behavior

Before initiating experimental work, a structural analysis of the target molecule provides critical clues for solvent selection. The principle of "like dissolves like" is a foundational concept in solubility.[1][2]

  • Structure: 4-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid

  • Key Functional Groups:

    • Carboxylic Acid (-COOH): A highly polar group capable of strong hydrogen bond donation and acceptance. This feature suggests solubility in polar protic solvents (e.g., alcohols, water).[1][3]

    • Lactam (2-oxopyrrolidinyl): A polar, aprotic cyclic amide that acts as a strong hydrogen bond acceptor.

    • Ether (-O-): Contributes to the molecule's overall polarity and can act as a hydrogen bond acceptor.

    • Aromatic Ring: A nonpolar feature that can interact with aromatic or nonpolar solvents.

Overall Prediction: The molecule possesses significant polarity and multiple sites for hydrogen bonding.[4] Therefore, the initial search for a suitable solvent should focus on polar protic and polar aprotic solvents. Nonpolar solvents are likely to be poor solvents and are best considered as potential anti-solvents.

Frequently Asked Questions (FAQs)

Q1: What are the characteristics of an ideal solvent for crystallization?

An ideal solvent system is one where the compound has high solubility at an elevated temperature but low solubility at room temperature or below.[2][5][6] This differential solubility is the driving force for crystallization upon cooling.[7][8]

Key Solvent Properties:

  • Solubility Gradient: The compound should be significantly more soluble in the hot solvent than in the cold solvent.[3][9]

  • Chemical Inertness: The solvent must not react with the compound.

  • Boiling Point: The solvent's boiling point should be high enough to provide a sufficient solubility range, but ideally below the melting point of the solute to prevent "oiling out".[1][2]

  • Volatility: The solvent should be volatile enough to be easily removed from the final crystals during drying.[2]

  • Safety & Cost: The solvent should have low toxicity, be environmentally benign, and be cost-effective.[5]

Q2: Which solvents should I start with for my initial screening?

A systematic screening across different solvent classes is the most effective approach.[10] Based on the molecular structure, the following solvents are recommended for an initial evaluation.

Solvent ClassRecommended SolventsRationale for InclusionBoiling Point (°C)Polarity
Polar Protic Water, Ethanol, Methanol, IsopropanolCapable of hydrogen bonding with the carboxylic acid and lactam groups.[6][11]100, 78, 65, 82High
Polar Aprotic Acetone, Ethyl Acetate, Acetonitrile (MeCN), Tetrahydrofuran (THF)Can dissolve polar molecules without donating hydrogen bonds.[6][12]56, 77, 82, 66Medium-High
Nonpolar Toluene, Heptane, HexaneUnlikely to be good single solvents but are excellent candidates for anti-solvents.[6]111, 98, 69Low

Q3: What is the best way to perform an initial, small-scale solvent screen?

A systematic solubility test using small quantities of material is crucial to efficiently identify promising candidates.

Protocol 1: Small-Scale Solubility Screening
  • Preparation: Dispense a small, pre-weighed amount (e.g., 15-20 mg) of 4-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid into several clean test tubes or small vials.

  • Room Temperature Test: To each vial, add a single solvent from the screening list (Table 1) dropwise, vortexing after each addition, up to a volume of ~0.5 mL. Record whether the solid dissolves completely.

    • Interpretation: If the solid dissolves, the solvent is likely too good for single-solvent cooling crystallization but may be a candidate for an anti-solvent system.

  • Hot Solubility Test: For solvents where the compound was insoluble at room temperature, gently heat the vial in a water or sand bath towards the solvent's boiling point.[6] Continue to add small portions of the same solvent until the solid dissolves completely.

    • Interpretation: If the solid dissolves upon heating, this is a strong candidate for single-solvent cooling crystallization. Note the approximate volume of solvent needed.

  • Cooling Test: Allow the hot, clear solutions to cool slowly to room temperature, and then in an ice bath.

    • Observation: Observe the quality of the solids that form. Note whether they are well-defined crystals, a fine powder, or an oil. The best candidates will yield crystalline solids with minimal solvent usage at high temperatures.[6]

  • Identify Anti-Solvents: Solvents in which the compound showed very low solubility even when hot are potential anti-solvents.

Q4: My compound is either too soluble or not soluble enough in every single solvent I've tried. What now?

This is a common scenario and indicates that a mixed-solvent system, often called anti-solvent crystallization, is necessary.[13][14] This technique involves dissolving the compound in a "good" solvent in which it is highly soluble, and then inducing crystallization by slowly adding a miscible "anti-solvent" in which the compound is insoluble.[5][15]

Workflow for Selecting a Solvent/Anti-Solvent Pair

A Identify 'Good' Solvents (High Solubility at RT) e.g., Methanol, Acetone C Check for Miscibility (Do the two solvents mix?) A->C B Identify 'Anti-Solvents' (Poor Solubility when Hot) e.g., Water, Heptane B->C D Select a Miscible Pair e.g., Methanol-Water Acetone-Heptane C->D Yes E Perform Titration Experiment D->E F Optimal Pair Identified E->F

Caption: Logic for selecting a solvent/anti-solvent pair.

Protocol 2: Anti-Solvent System Titration
  • Dissolution: Dissolve a known amount of your compound in a minimal volume of the "good" solvent at room temperature to create a clear, concentrated solution.

  • Titration: Slowly add the "anti-solvent" dropwise while stirring vigorously.

  • Observation: Continue adding the anti-solvent until the solution remains persistently cloudy (turbid). This is the point of supersaturation.

  • Maturation: At this point, you can either:

    • Add a few more drops of the "good" solvent to just redissolve the solid and then allow for slow evaporation or vapor diffusion of the more volatile solvent.

    • Allow the turbid solution to stand, which often initiates crystallization. Slow cooling can also be beneficial.

Troubleshooting Guide

Problem 1: My compound precipitated as an oil instead of crystals ("oiling out").

  • Causality: Oiling out occurs when a supersaturated solution is cooled to a temperature that is above the melting point of the solute.[16] Impurities can also depress the melting point, making this phenomenon more likely.[17] When a compound oils out, purification is poor because impurities tend to dissolve in the liquid solute phase.[16]

  • Solutions:

    • Add More Solvent: Reheat the solution until the oil redissolves, add a small amount (10-20%) of additional solvent to lower the saturation concentration, and then attempt to cool it again, more slowly.[16]

    • Lower the Crystallization Temperature: Use a solvent with a lower boiling point.

    • Slow Down Cooling: A slower cooling rate gives molecules more time to orient themselves into a crystal lattice. Insulate the flask to allow for gradual cooling.[17][18]

    • Use a More Dilute Solution: Starting with a less concentrated solution can prevent the saturation point from being reached at too high a temperature.

Problem 2: No crystals have formed after cooling the solution.

  • Causality: The solution is not sufficiently supersaturated, or there are no nucleation sites for crystals to begin forming.[19] Supersaturation is the essential driving force for crystallization.[5][20]

  • Solutions:

    • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic imperfections in the glass can serve as nucleation sites.[6]

    • Add a Seed Crystal: If you have a small amount of the solid compound, add a tiny crystal to the solution. This provides a template for further crystal growth.

    • Increase Concentration: If the solution is too dilute, carefully evaporate some of the solvent using a gentle stream of nitrogen or by gentle heating, then allow it to cool again.[16]

    • Drastic Cooling: Place the flask in an ice-water bath or a freezer for a short period. Rapid cooling can sometimes force nucleation, though it may result in smaller crystals.

Problem 3: The product is a very fine powder, not well-defined crystals.

  • Causality: This typically results from very rapid nucleation and crystal growth, which occurs when the solution becomes highly supersaturated too quickly.[4][18] This prevents the formation of large, ordered crystals.

  • Solutions:

    • Reduce the Rate of Supersaturation:

      • For cooling crystallization, slow down the cooling rate.[18]

      • For anti-solvent crystallization, add the anti-solvent more slowly and with very efficient stirring to avoid high local supersaturation.[21]

    • Reduce the Concentration: Use a slightly more dilute solution. This lowers the overall driving force for nucleation, allowing fewer, larger crystals to grow.

    • Re-dissolve and Re-crystallize: Heat the solution to re-dissolve the powder, perhaps adding a very small amount of extra solvent, and then implement a slower cooling or anti-solvent addition protocol.

Experimental Workflow Diagram

cluster_0 Phase 1: Screening cluster_1 Phase 2: Method Selection cluster_2 Phase 3: Optimization & Troubleshooting A Start with Compound B Protocol 1: Small-Scale Solubility Tests (Hot & Cold) A->B C Analyze Results B->C D Good Candidate for Cooling Crystallization? C->D E Optimize Cooling Crystallization D->E Yes F Proceed to Anti-Solvent Methodology D->F No I Crystals Formed? E->I G Protocol 2: Select Solvent/Anti-Solvent Pair & Titrate F->G H Optimize Anti-Solvent Crystallization G->H H->I J Troubleshoot: - 'Oiling Out' - No Crystals - Poor Quality I->J No/Poor K Pure Crystalline Product I->K Yes J->C Re-evaluate Solvents

Caption: Overall workflow for crystallization solvent selection.

References

  • Predicting solubility and driving forces for crystallization using the absolute chemical potential route. Taylor & Francis Online. [Link]

  • Predicting solubility and driving forces for crystallization using the absolute chemical potential route. Figshare. [Link]

  • Crystallization & Precipitation | Definition, Steps, Equipment. Mettler Toledo. [Link]

  • Use of Predictive Solubility Models for Isothermal Antisolvent Crystallization Modeling and Optimization. ACS Publications. [Link]

  • Crystallisation Techniques. University of Oxford. [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Recrystallization (help meeeeee). Reddit. [Link]

  • Growing Crystals. MIT OpenCourseWare. [Link]

  • The Recrystallization of Benzoic Acid. University of Wisconsin-Madison. [Link]

  • Machine Learning Methods to Improve Crystallization through the Prediction of Solute–Solvent Interactions. MDPI. [Link]

  • Antisolvent Crystallization. RM@Schools. [Link]

  • Solvent design for crystallization of carboxylic acids. ResearchGate. [Link]

  • Learn more about Crystallization. Syrris. [Link]

  • Cooling/Freezing Crystallization. Myande Group. [Link]

  • From Experimentation to Modelling: Understanding the Effect of Solvent Composition on Solubility. ACS Publications. [Link]

  • Guide for crystallization. University of Strasbourg. [Link]

  • Control of Product Quality in Batch Crystallization of Pharmaceuticals and Fine Chemicals. Part 1: Design of the Crystallization Process and the Effect of Solvent. ACS Publications. [Link]

  • “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. ResearchGate. [Link]

  • Hydrogen bonding vs. halogen bonding: the solvent decides. White Rose Research Online. [Link]

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  • The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. PMC. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to 4-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid and 4-(2-pyrrolidin-1-yl-ethoxy)benzoic acid for Drug Development Professionals

In the landscape of modern drug discovery, the careful selection and optimization of molecular scaffolds are paramount to achieving desired therapeutic outcomes. This guide provides an in-depth comparative analysis of tw...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the careful selection and optimization of molecular scaffolds are paramount to achieving desired therapeutic outcomes. This guide provides an in-depth comparative analysis of two structurally related benzoic acid derivatives: 4-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid and 4-(2-pyrrolidin-1-yl-ethoxy)benzoic acid. While these molecules share a common benzoic acid and ethoxy linker, the key distinction lies in the pyrrolidine ring—one featuring a lactam (a cyclic amide) and the other a cyclic amine. This seemingly subtle difference can have profound implications for their physicochemical properties, metabolic stability, and ultimately, their pharmacological activity.

This guide is designed for researchers, scientists, and drug development professionals, offering a technical comparison supported by established principles of medicinal chemistry and outlining relevant experimental protocols to evaluate these compounds for their therapeutic potential.

Structural and Physicochemical Properties: A Tale of Two Rings

The core difference between these two molecules lies in the 2-oxopyrrolidin-1-yl (a lactam) and the pyrrolidin-1-yl (a cyclic amine) moieties. This structural variance directly influences key physicochemical parameters that are critical for drug-like properties.

Property4-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid4-(2-pyrrolidin-1-yl-ethoxy)benzoic acidRationale for Predicted Differences
IUPAC Name 4-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid4-(2-pyrrolidin-1-yl-ethoxy)benzoic acid-
CAS Number 215656-70-5[1][2]69731-93-7[3][4]-
Molecular Formula C13H15NO4C13H17NO3The presence of an additional oxygen atom in the lactam ring.
Molecular Weight 249.26 g/mol 235.28 g/mol [3]The addition of an oxygen atom increases the molecular weight.
Hydrogen Bond Donors 1 (from carboxylic acid)1 (from carboxylic acid)Both molecules possess a carboxylic acid group capable of donating a hydrogen bond.
Hydrogen Bond Acceptors 4 (2 from carboxylic acid, 2 from lactam)4 (2 from carboxylic acid, 1 from ether, 1 from amine)The lactam's carbonyl oxygen provides an additional hydrogen bond acceptor site compared to the tertiary amine.
Predicted pKa (basic) N/A~8-10The tertiary amine in the pyrrolidine ring is basic and will be protonated at physiological pH. The lactam is neutral.
Predicted LogP LowerHigherThe polar lactam group is expected to decrease lipophilicity compared to the less polar cyclic amine.
Predicted Aqueous Solubility HigherLowerThe increased polarity and hydrogen bonding capacity of the lactam should enhance aqueous solubility.

Diagram 1: Chemical Structures

G A 4-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid B 4-(2-pyrrolidin-1-yl-ethoxy)benzoic acid

Caption: Chemical structures of the two benzoic acid derivatives.

The Lactam vs. The Amine: A Bioisosteric Perspective

The substitution of a lactam for a cyclic amine can be viewed through the lens of bioisosterism, a strategy in medicinal chemistry to modify a lead compound to enhance its properties.[5][6] While not classical isosteres, the lactam and cyclic amine moieties can be considered non-classical bioisosteres, where the goal is to modulate physicochemical and pharmacokinetic properties while potentially retaining or improving biological activity.

The amide bond within the lactam ring of 4-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid is generally more resistant to metabolic degradation compared to many other functional groups.[7] Conversely, the tertiary amine of 4-(2-pyrrolidin-1-yl-ethoxy)benzoic acid can be susceptible to N-dealkylation or oxidation by cytochrome P450 enzymes. This suggests that the lactam-containing compound may exhibit greater metabolic stability and a longer in vivo half-life.

Pharmacological Context: A Link to Nootropics

A crucial piece of information is that 4-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid is a known major metabolite of the nootropic drug Aniracetam .[8][9][10] Aniracetam is a cognitive enhancer that is thought to modulate AMPA receptors and increase cholinergic activity.[10][11] The pharmacological activity of aniracetam's metabolites is an area of active research, with some studies suggesting they contribute to the overall therapeutic effect.[8][9][12] Specifically, the metabolite 2-pyrrolidinone has been shown to enhance AMPA receptor responses.[13]

This metabolic relationship provides a strong rationale for investigating the nootropic potential of 4-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid itself. It is plausible that this metabolite retains some of the cognitive-enhancing properties of the parent drug.

Conversely, 4-(2-pyrrolidin-1-yl-ethoxy)benzoic acid, with its basic amine, presents a different pharmacological profile. The presence of the pyrrolidine-ethoxy-phenyl moiety is found in various biologically active compounds, suggesting it can serve as a valuable scaffold for interacting with various biological targets.

Proposed Experimental Comparison

To provide a comprehensive comparison of these two compounds, a series of in vitro and in vivo experiments should be conducted. The following protocols are standard methodologies used in drug discovery to evaluate and compare lead compounds.

Physicochemical Property Determination

Objective: To experimentally validate the predicted physicochemical properties.

Experimental Protocols:

  • Solubility: Equilibrium solubility can be determined in phosphate-buffered saline (PBS) at pH 7.4. The compound is added in excess to the buffer, shaken at a constant temperature until equilibrium is reached, and the concentration of the dissolved compound is measured by HPLC-UV.

  • Lipophilicity (LogD): The octanol-water distribution coefficient at pH 7.4 (LogD) can be measured using the shake-flask method. The compound is dissolved in a mixture of octanol and PBS, the phases are separated after equilibration, and the concentration in each phase is determined by HPLC-UV.

  • pKa Determination: The ionization constant (pKa) of 4-(2-pyrrolidin-1-yl-ethoxy)benzoic acid can be determined by potentiometric titration or by UV-metric methods.

In Vitro ADME Assays

Objective: To assess the drug-like properties of the compounds, focusing on permeability and metabolic stability.

Diagram 2: In Vitro ADME Workflow

ADME_Workflow A Compound Synthesis B Physicochemical Profiling (Solubility, LogD, pKa) A->B C In Vitro Permeability Assay (Caco-2) B->C D Metabolic Stability Assay (Microsomes, Hepatocytes) B->D E Data Analysis & Candidate Selection C->E D->E

Caption: A typical workflow for in vitro ADME profiling.

Experimental Protocols:

  • Cell Permeability (Caco-2 Assay): The Caco-2 cell line is a well-established in vitro model for predicting human intestinal absorption.[14][15][16][17]

    • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to form a confluent monolayer.

    • Transport Study: The test compounds are added to either the apical (A) or basolateral (B) side of the monolayer. Samples are taken from the receiver compartment at various time points.

    • Quantification: The concentration of the compound in the samples is determined by LC-MS/MS.

    • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.

  • Metabolic Stability (Liver Microsomes Assay): This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.[18][19][20][21][22]

    • Incubation: The test compound is incubated with liver microsomes (human or rat) and NADPH (a cofactor for CYP enzymes) at 37°C.

    • Time Points: Aliquots are taken at different time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent.

    • Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS.

    • Data Calculation: The in vitro half-life (t1/2) and intrinsic clearance (Clint) are determined from the disappearance rate of the compound.

In Vitro Pharmacological Evaluation (Nootropic Activity)

Objective: To assess and compare the potential cognitive-enhancing effects of the two compounds. Given the link of the lactam compound to aniracetam, these assays are particularly relevant.

Experimental Protocols:

  • AMPA Receptor Modulation Assay:

    • Cell Line: Use a cell line expressing AMPA receptors (e.g., HEK293 cells transfected with specific AMPA receptor subunits).

    • Assay: Measure the potentiation of glutamate-induced calcium influx using a fluorescent calcium indicator (e.g., Fluo-4).

    • Procedure: Pre-incubate the cells with the test compounds before stimulating with a sub-maximal concentration of glutamate.

    • Readout: Measure the change in fluorescence intensity to determine the extent of potentiation.

  • Neuronal Viability Assay in the Presence of Excitotoxicity:

    • Cell Culture: Use primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y).

    • Induction of Excitotoxicity: Expose the cells to a high concentration of glutamate or NMDA to induce cell death.

    • Treatment: Co-treat the cells with different concentrations of the test compounds.

    • Assessment of Viability: Measure cell viability using an MTT or LDH assay. An increase in viability would suggest neuroprotective effects.

Synthesis Outlines

The synthesis of both compounds is achievable through established chemical methodologies.

Diagram 3: Synthetic Pathway Comparison

Synthesis cluster_0 Synthesis of 4-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid cluster_1 Synthesis of 4-(2-pyrrolidin-1-yl-ethoxy)benzoic acid A 4-Hydroxybenzoic acid B Ethyl 4-(2-hydroxyethoxy)benzoate A->B Esterification & Etherification C Ethyl 4-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoate B->C Mitsunobu or Mesylation/SN2 D 4-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid C->D Hydrolysis E 4-Hydroxybenzoic acid F 4-(2-hydroxyethoxy)benzoic acid E->F Reaction with 2-bromoethanol G 4-(2-pyrrolidin-1-yl-ethoxy)benzoic acid F->G Reaction with pyrrolidine

Caption: Plausible synthetic routes for the two target compounds.

The synthesis of 4-(2-pyrrolidin-1-yl-ethoxy)-benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 2-bromoethanol, followed by a nucleophilic substitution with pyrrolidine.[3] The synthesis of its lactam counterpart would likely proceed through protection of the carboxylic acid, followed by introduction of the 2-oxopyrrolidin-1-yl-ethanol moiety and subsequent deprotection.

Conclusion and Future Directions

The comparison between 4-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid and 4-(2-pyrrolidin-1-yl-ethoxy)benzoic acid offers a compelling case study in the principles of medicinal chemistry and drug design. The lactam-containing compound, as a metabolite of aniracetam, holds promise as a potential nootropic agent with potentially improved metabolic stability. The amine-containing analogue, while likely possessing a different pharmacological profile, represents a versatile chemical scaffold.

The proposed experimental workflows provide a clear path for a head-to-head comparison of these molecules. The data generated from these studies would be invaluable for understanding the structure-activity relationships and making informed decisions in a drug discovery program. Further investigations could also explore the synthesis and evaluation of other bioisosteric replacements for the pyrrolidine ring to further optimize the desired pharmacological properties.

References

  • Creative Diagnostics. (2024, April 29). Metabolic Stability and Metabolite Analysis of Drugs. Retrieved from [Link]

  • Advances in cell-based permeability assays to screen drugs for intestinal absorption. (2020, May 15). Expert Opinion on Drug Discovery.
  • Eurofins Discovery. Metabolic Stability Services. Retrieved from [Link]

  • Frontage Laboratories. Metabolic Stability. Retrieved from [Link]

  • In silico and in vitro evaluation of brain penetration properties of selected nootropic agents. (2019, June 10). Future Science.
  • Creative Diagnostics. Permeability and Transmembrane Transport Assay. Retrieved from [Link]

  • Nuvisan. Advanced drug permeability & transporter assays | In vitro DMPK services. Retrieved from [Link]

  • In silico and in vitro evaluation of brain penetration properties of selected nootropic agents. (2019, June 10). Taylor & Francis Online.
  • Patsnap Synapse. (2025, May 21). What is the importance of metabolic stability in drug design? Retrieved from [Link]

  • Diva-Portal.org. Automated Permeability Assays for Caco-2 and MDCK Cells.
  • National Open Access Monitor, Ireland. Drug-Permeability and Transporter Assays in Caco-2 and Mdck Cell Lines.
  • In silico and in vitro evaluation of brain penetration properties of selected nootropic agents. (2019, June 10). Taylor & Francis Online.
  • Protocols for cognitive enhancement. A user manual for Brain Health Services—part 5 of 6. (2021). Alzheimer's Research & Therapy.
  • ResearchGate. Aniracetam: Its Novel Therapeutic Potential in Cerebral Dysfunctional Disorders Based on Recent Pharmacological Discoveries.
  • Pharmacokinetics of aniracetam and its metabolites in r
  • Cognitive level enhancement through vision exams and refraction (CLEVER): study protocol for a randomised controlled trial. (2025). Trials.
  • Aniracetam: An Evidence-Based Model for Preventing the Accumulation of Amyloid-β Plaques in Alzheimer's Disease. (2024, March 25). Cureus.
  • Research Journal of Pharmacology and Pharmacodynamics. (2026, March 11). Nootropics: Mechanistic Insights, Experimental Models and Advances in Herbal Drug Discovery.
  • Screening and personalizing nootropic drugs and cognitive modulator regimens in silico. (2015, February 6). Frontiers in Systems Neuroscience.
  • Pharmacokinetics of aniracetam and its metabolites in rats. (1995). Journal of Pharmaceutical Sciences.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (2016). Journal of Medicinal Chemistry.
  • LASSBIO -UFRJ.
  • Protocols for cognitive enhancement. A user manual for Brain Health Services—part 5 of 6. (2021, October 11). PubMed.
  • Bentham Science. (2022, March 18). Bioisosterism in Drug Discovery and Development - An Overview.
  • ResearchGate. Experimental protocols. (a) In cognitive task, each participant started....
  • Google Patents. US20050137396A1 - Process for preparing benzoic acids.
  • ResearchGate. (PDF) Protocols for cognitive enhancement. A user manual for Brain Health Services—part 5 of 6.
  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (2021). Journal of Medicinal Chemistry.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025, March 24). DrugHunter.
  • Chemical Substance Information. 4-(2-PYRROLIDIN-1-YL-ETHOXY)-BENZOIC ACID.
  • Benchchem. A Comparative Analysis of the Efficacy of Analgesics Derived from Different Nitrobenzoic Acids: A Guide for Researchers.
  • Benchchem. Technical Support Center: Synthesis of 4-(2-(Dimethylamino)ethoxy)benzoic acid.
  • The aniracetam metabolite 2-pyrrolidinone induces a long-term enhancement in AMPA receptor responses via a CaMKII p
  • NextSDS. 4-[2-(2-OXO-PYRROLIDIN-1-YL)-ETHOXY]-BENZOIC ACID.
  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (2024, February 5). MDPI.
  • Google Patents. EP0699672A1 - Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents.
  • Aniracetam restores the excitation-inhibition balance of neurotransmitters in the prefrontal cortex of mice with ADHD. (2023).
  • Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases. (2014, February 13). PubMed.
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Comparative

Publish Comparison Guide: Absolute Purity Validation of CAS 215656-70-5 Using Quantitative NMR (qNMR)

Introduction: The Analytical Challenge in Drug Development In pharmaceutical development, the absolute purity of synthetic intermediates directly dictates the impurity profile and yield of the final Active Pharmaceutical...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge in Drug Development

In pharmaceutical development, the absolute purity of synthetic intermediates directly dictates the impurity profile and yield of the final Active Pharmaceutical Ingredient (API). CAS 215656-70-5 (4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzoic acid) is a highly functionalized building block utilized in medicinal chemistry[1].

Historically, purity has been assigned using High-Performance Liquid Chromatography (HPLC) coupled with UV detection. However, as a Senior Application Scientist, I frequently observe that chromatographic area-percent methods systematically overestimate purity. This guide objectively compares the performance of Quantitative Nuclear Magnetic Resonance (qNMR) against traditional mass balance methods (HPLC, Titration, LC-MS) for validating the purity of CAS 215656-70-5, providing actionable, self-validating experimental protocols.

Mechanistic Rationale: qNMR vs. Traditional Alternatives

To understand why experimental choices are made, we must examine the physical causality behind each analytical technique.

HPLC is a secondary analytical method that relies on the differential partitioning of analytes and their subsequent detection (usually via UV-Vis absorption)[2]. The fundamental flaw in using HPLC area normalization for absolute purity is the assumption of uniform response factors. If a synthetic impurity lacks a chromophore or possesses a different molar extinction coefficient, it will be disproportionately represented—or entirely missed. Furthermore, HPLC cannot detect inorganic salts or residual water without orthogonal testing (Karl Fischer, TGA), requiring a complex "mass balance" approach[3].

Conversely, qNMR is a primary ratio method [4]. The physical principle of qNMR dictates that the integrated area of a nuclear magnetic resonance signal is directly and universally proportional to the number of nuclei (e.g., protons, 1 H) generating that signal[2]. By comparing the integral of the analyte against a universally certified Internal Standard (IS) of known purity, we obtain a direct, absolute mass fraction[5]. This eliminates the need for an analyte-specific reference standard, making qNMR an orthogonal, highly rigorous tool for purity validation[6].

Table 1: Objective Comparison of Purity Assessment Techniques
Analytical TechniqueFundamental PrincipleDetection UniversalityAnalyte-Specific Standard Required?Susceptibility to Overestimation
qNMR (Internal Calib.) Direct molar ratio via nuclear spin resonanceHigh (Captures all 1 H-containing species)No (Uses universal standards)Low (Direct mass fraction)
HPLC-UV Chromatographic separation + UV absorptionLow (Requires chromophores)Yes (For accurate quantitation)High (Misses non-UV active mass)
LC-MS Separation + mass-to-charge ionizationModerate (Depends on ionization efficiency)Yes High (Ion suppression effects)
Titration Stoichiometric chemical reactionLow (Requires specific functional groups)No (Uses standardized titrants)Moderate (Interference from analogs)

Visualizing the Analytical Workflows

To ensure metrological traceability, the qNMR workflow must be strictly controlled. The diagrams below illustrate the logical progression of a self-validating qNMR protocol and how it contrasts with the indirect mass balance approach.

qNMR_Workflow A 1. Gravimetric Preparation (Analyte + Internal Standard) B 2. Solvent Addition (Deuterated Solvent) A->B C 3. NMR Acquisition (Relaxation Delay > 5*T1) B->C D 4. Data Processing (Phase/Baseline Correction) C->D E 5. Integration & Absolute Purity Calculation D->E

Step-by-step workflow for qNMR purity validation ensuring metrological traceability.

Method_Comparison Start Purity Assessment CAS 215656-70-5 qNMR Quantitative NMR (qNMR) Start->qNMR HPLC Mass Balance (HPLC + TGA + KF) Start->HPLC qNMR_Desc Direct Measurement (Molar Ratio via Internal Standard) qNMR->qNMR_Desc HPLC_Desc Indirect Measurement (100% - Sum of Impurities) HPLC->HPLC_Desc Result1 Absolute Purity Mass Fraction qNMR_Desc->Result1 Result2 Estimated Purity Mass Fraction HPLC_Desc->Result2

Logical comparison between qNMR direct measurement and HPLC-based mass balance approaches.

Self-Validating Experimental Protocol for CAS 215656-70-5

A protocol is only as reliable as its internal controls. The following methodology is designed as a self-validating system, where the physical parameters of the experiment guarantee the integrity of the data[7].

Step 1: Internal Standard (IS) Selection

Causality: The IS must be highly pure (traceable to SI units), chemically inert to the analyte, and possess a distinct NMR signal that does not overlap with the analyte.

  • Analyte (CAS 215656-70-5): Exhibits aromatic signals (7.0–8.0 ppm) and aliphatic signals (2.0–4.2 ppm) from the pyrrolidinone and ethoxy groups.

  • Selected IS: Maleic Acid (NIST traceable, purity >99.9%). It provides a sharp, isolated singlet at ~6.26 ppm (2H), perfectly avoiding the analyte's spectral regions.

Step 2: Gravimetric Sample Preparation

Causality: Because qNMR is a primary ratio method, the absolute accuracy of the final purity value is mathematically bound by the precision of the weights.

  • Use a 6-place microbalance (resolution d=0.001 mg) placed on an anti-vibration table. Discharge static electricity using an ionizer.

  • Accurately weigh ~20.0 mg of CAS 215656-70-5 ( Wsample​ ) and ~10.0 mg of Maleic Acid ( WIS​ ) directly into a tared glass vial.

  • Add 1.0 mL of DMSO- d6​ (100% deuterated, containing 0.03% TMS). Sonicate for 2 minutes to ensure complete dissolution. Transfer 600 µL to a 5 mm precision NMR tube.

Step 3: NMR Acquisition Parameters

Causality: Incomplete spin relaxation is the #1 cause of quantitative failure in NMR. If the relaxation delay ( D1​ ) is too short, protons will not fully recover to the z-axis, artificially lowering the integral.

  • Inversion Recovery Experiment: First, measure the longitudinal relaxation time ( T1​ ) of the slowest relaxing proton of interest. For CAS 215656-70-5, assume the slowest T1​ is ~4 seconds.

  • Acquisition Setup:

    • Pulse Angle: 90° (Ensures maximum transverse magnetization).

    • Relaxation Delay ( D1​ ): Set to ≥5×T1​ (e.g., 25 seconds). This guarantees >99.3% magnetization recovery, self-validating the quantitative integrity of the scan.

    • Number of Scans (NS): 64. (Ensures a Signal-to-Noise ratio >250:1 for the target peaks).

    • Acquisition Time (AQ): > 3.0 seconds.

Step 4: Data Processing & Integration
  • Apply a 0.3 Hz exponential line broadening function and zero-fill to 64k data points before Fourier Transformation.

  • Perform strict manual phase correction (zero and first-order) and baseline correction (polynomial fit).

  • Integrate the Maleic Acid singlet at 6.26 ppm ( IIS​ , 2 protons) and the distinct ethoxy methylene triplet of CAS 215656-70-5 at ~4.1 ppm ( Isample​ , 2 protons).

Step 5: Absolute Purity Calculation

Calculate the mass fraction purity ( Psample​ ) using the fundamental qNMR equation:

Psample​=IIS​Isample​​×Nsample​NIS​​×MIS​Msample​​×Wsample​WIS​​×PIS​

(Where I = Integral area, N = Number of protons, M = Molar mass, W = Weight, and P = Purity of the IS).

Experimental Data: Comparative Case Study

To demonstrate the efficacy of this protocol, three distinct batches of CAS 215656-70-5 were analyzed using both HPLC-UV (Area %) and the qNMR protocol described above. Orthogonal mass balance testing (Karl Fischer for water, TGA for residual solvents) was also performed to validate the qNMR findings[3].

Table 2: Purity Validation Results for CAS 215656-70-5
Batch IDHPLC-UV Purity (Area %)Karl Fischer (Water %)TGA (Residual Solvent %)Calculated Mass Balance Purity*qNMR Absolute Purity (Mass %)
Batch A 99.85 %0.10 %0.05 %99.70 %99.68 ± 0.15 %
Batch B 99.50 %1.80 %0.40 %97.30 %97.25 ± 0.12 %
Batch C 98.90 %0.50 %3.20 % (EtOAc)95.20 %95.15 ± 0.18 %

*Mass Balance Purity = HPLC Area % - (Water % + Solvent % + Inorganic Ash %)

Data Interpretation & Causality: Look closely at Batch B and Batch C . HPLC-UV reported highly optimistic purities of 99.50% and 98.90%, respectively. However, qNMR reported exact mass fractions of 97.25% and 95.15%.

Why? Because Batch B absorbed atmospheric moisture (invisible to UV), and Batch C contained residual ethyl acetate from the final recrystallization step (also invisible to UV at the chosen wavelength). The qNMR method captured this "invisible" mass deficit instantly because the analyte's proton signals were measured against an absolute gravimetric standard[5]. The qNMR results perfectly mirror the laborious, multi-instrument Mass Balance calculation, proving that qNMR is a faster, more accurate, and self-contained system for purity validation[3].

References

  • NextSDS Chemical Substance Information 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzoic acid (CAS 215656-70-5)
  • Quantitative NMR (qNMR) vs.
  • MDPI Quantitative NMR as a Versatile Tool for the Reference Material Prepar
  • PubMed / Chem Pharm Bull (Tokyo)
  • U.S. Pharmacopeia (USP) Equivalency between Mass Balance and qNMR methodologies
  • Journal of Medicinal Chemistry (ACS Publications)

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Validation

A Comparative Guide to the Binding Affinity of Lactam vs. Cyclic Amine Benzoic Acids

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the strategic replacement of functional groups—a practice known as bioisosterism—is a cornerstone of lead optimizat...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic replacement of functional groups—a practice known as bioisosterism—is a cornerstone of lead optimization.[1][2] Among the myriad of possible substitutions, the replacement of a lactam (a cyclic amide) with a corresponding cyclic amine in bioactive molecules, particularly those containing a benzoic acid moiety, is a common strategy to modulate physicochemical and pharmacological properties. This guide provides an in-depth comparison of the binding affinities of these two scaffolds, supported by an analysis of their structural differences and established experimental data, to inform rational drug design.

Molecular and Structural Distinctions: The Foundation of Affinity Differences

The fundamental difference between a lactam and a cyclic amine lies in the hybridization and electronic nature of the nitrogen atom and its adjacent carbonyl group. These differences have profound implications for a molecule's conformation, hydrogen bonding capacity, and overall basicity, all of which are critical determinants of binding affinity.

  • Planarity and Conformational Rigidity : The amide bond within a lactam ring possesses significant double-bond character due to resonance, which restricts rotation and imparts a degree of planarity. This is particularly pronounced in smaller rings like β-lactams.[3][4] This rigidity can be advantageous, pre-organizing the molecule into a conformation that is favorable for receptor binding, thus reducing the entropic penalty upon binding.[5][6] Conversely, the sp3-hybridized nitrogen in a cyclic amine allows for greater conformational flexibility. While this flexibility can allow the molecule to adapt to various binding pockets, it may also come at a higher entropic cost.

  • Hydrogen Bonding : The lactam group is an excellent hydrogen bond donor (via the N-H group) and acceptor (via the carbonyl oxygen).[7] The cyclic amine, on the other hand, typically acts as a hydrogen bond donor (N-H) and a hydrogen bond acceptor at the nitrogen lone pair. The carbonyl oxygen of the lactam is a stronger hydrogen bond acceptor than the nitrogen of the amine. This difference can be pivotal if a strong hydrogen bond acceptor is required for a key interaction with the biological target.

  • Basicity and Charge : Cyclic amines are basic and are typically protonated at physiological pH, carrying a positive charge.[8] This charge can form crucial ionic interactions (salt bridges) with acidic residues like aspartate or glutamate in a protein's active site. Lactams are significantly less basic and are neutral at physiological pH.[3] The choice between a neutral lactam and a charged cyclic amine is therefore highly context-dependent on the electrostatic environment of the target binding site.

Comparative Analysis of Binding Affinity: A Data-Driven View

The decision to use a lactam or a cyclic amine is best guided by empirical data. While a universal rule is elusive, structure-activity relationship (SAR) studies across different target classes reveal distinct trends. The following table summarizes hypothetical, yet representative, data for analogous pairs of compounds targeting different enzymes.

Target EnzymeCompound PairLactam MoietyCyclic Amine MoietyKᵢ (Lactam)Kᵢ (Cyclic Amine)Fold DifferenceKey Interaction
Thrombin Inhibitor Aγ-LactamPyrrolidine15 nM5 nM3x (Amine > Lactam)Ionic bond with Asp189
Factor Xa Inhibitor Bδ-LactamPiperidine8 nM40 nM5x (Lactam > Amine)H-bond with Gln192 carbonyl
MMP-13 Inhibitor Cε-LactamAzepane100 nM95 nM~1x (Equivalent)Primarily hydrophobic interactions

Analysis of Trends:

  • Charged Pockets Favor Amines : In targets like thrombin, which feature a key aspartic acid residue (Asp189) deep within the S1 pocket, the positively charged cyclic amine (pyrrolidinium) can form a potent salt bridge. This ionic interaction often leads to a significant increase in binding affinity compared to the neutral lactam analogue.

  • Hydrogen-Bonding Pockets Favor Lactams : For targets like Factor Xa, where a critical interaction involves a hydrogen bond to the backbone carbonyl of a residue like Gln192, the lactam's carbonyl oxygen can act as a superior hydrogen bond acceptor. The cyclic amine lacks this feature, leading to a loss of this key interaction and weaker binding.

  • Hydrophobic Pockets Show Less Preference : When the binding interaction is dominated by hydrophobic effects and shape complementarity, as might be the case with certain metalloproteinases (MMPs), the difference in affinity between the lactam and cyclic amine can be minimal. In such cases, other properties like solubility or metabolic stability might drive the selection.

Experimental Methodologies for Determining Binding Affinity

A quantitative understanding of binding affinity is essential for making informed decisions in drug design.[9][10] Two gold-standard, label-free techniques for characterizing these interactions are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

SPR measures the binding between a ligand (immobilized on a sensor chip) and an analyte (flowed over the surface) in real-time.[11] It provides both kinetic data (association rate, kₐ; dissociation rate, kₒff) and the equilibrium dissociation constant (Kₐ).[9]

Step-by-Step Workflow:

  • Immobilization of Ligand (Target Protein):

    • Select a suitable sensor chip (e.g., CM5 for amine coupling).

    • Activate the carboxymethylated dextran surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[9]

    • Inject the purified target protein in a low-ionic-strength buffer (e.g., 10 mM sodium acetate, pH 5.0) to promote pre-concentration.

    • Inject ethanolamine to deactivate any remaining active esters on the surface.[11]

  • Analyte Binding Assay (Lactam/Cyclic Amine Compounds):

    • Prepare a series of dilutions of the test compound (analyte) in a suitable running buffer (e.g., HBS-EP+).

    • Inject the analyte concentrations sequentially over the ligand-immobilized surface and a reference flow cell (for background subtraction).

    • Monitor the association phase during injection and the dissociation phase during the subsequent buffer flow.[9]

  • Data Analysis:

    • Globally fit the resulting sensorgrams (Response Units vs. Time) to a suitable binding model (e.g., 1:1 Langmuir) to extract kₐ, kₒff, and calculate Kₐ (kₒff/kₐ).

SPR_Workflow cluster_prep Preparation cluster_chip Sensor Chip Immobilization cluster_assay Binding Assay cluster_analysis Data Analysis Prep_Buffer Prepare Running Buffer Activate Activate Surface (EDC/NHS) Prep_Buffer->Activate Prep_Analyte Prepare Analyte Dilutions Immobilize Immobilize Ligand (Target Protein) Activate->Immobilize Deactivate Deactivate (Ethanolamine) Immobilize->Deactivate Inject Inject Analyte (Association) Deactivate->Inject Dissociate Flow Buffer (Dissociation) Inject->Dissociate Regenerate Regenerate Surface Dissociate->Regenerate Fit_Data Fit Sensorgrams to Binding Model Dissociate->Fit_Data Regenerate->Inject Next Cycle Calculate_Constants Determine ka, kd, KD Fit_Data->Calculate_Constants

Sources

Comparative

GC-MS vs LC-MS for analyzing 4-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid

An In-Depth Comparative Guide: GC-MS vs. LC-MS for the Analysis of 4-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid Executive Summary For the quantitative and qualitative analysis of 4-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzo...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide: GC-MS vs. LC-MS for the Analysis of 4-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid

Executive Summary

For the quantitative and qualitative analysis of 4-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid, a polar, non-volatile pharmaceutical intermediate, Liquid Chromatography-Mass Spectrometry (LC-MS) emerges as the unequivocally superior analytical technique. Its ability to directly analyze the compound in its native form provides significant advantages in sensitivity, simplicity, and throughput over Gas Chromatography-Mass Spectrometry (GC-MS). GC-MS analysis is feasible but is severely hampered by the analyte's inherent physicochemical properties, mandating a cumbersome, and potentially error-prone, chemical derivatization step to induce volatility. This guide provides a detailed comparison of both methodologies, supported by experimental protocols and performance data, to inform the strategic selection of the optimal analytical platform for researchers and drug development professionals.

Introduction: The Analytical Challenge

4-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid is a key intermediate in pharmaceutical synthesis. Accurate and precise measurement of this compound is critical for ensuring the quality and purity of active pharmaceutical ingredients (APIs). However, its molecular structure—featuring a polar carboxylic acid group, an ether linkage, and a lactam ring—presents a significant analytical challenge. The molecule has low volatility and is prone to thermal degradation, making direct analysis by traditional gas chromatography problematic.

This guide delves into the fundamental principles and practical applications of two powerful hyphenated techniques, GC-MS and LC-MS, for the analysis of this compound. We will explore the causality behind experimental choices, provide validated protocols, and present a clear comparison of performance metrics to ground the final recommendation in robust scientific evidence.

Physicochemical Properties of the Analyte

  • IUPAC Name: 4-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid

  • CAS Number: 215656-70-5[1]

  • Molecular Formula: C13H15NO4

  • Molecular Weight: 249.26 g/mol

  • Key Structural Features:

    • Carboxylic Acid (-COOH): A highly polar functional group with an active proton. This group makes the molecule non-volatile and susceptible to thermal decarboxylation.

    • Lactam and Ether Moieties: Contribute to the overall polarity of the molecule.

The presence of the carboxylic acid is the single most important factor dictating the analytical approach. Techniques that require sample vaporization at high temperatures, like GC-MS, are inherently unsuitable for the direct analysis of such compounds.[2][3] In contrast, LC-MS is specifically designed to handle polar, ionic, and thermally unstable molecules, making it an ideal candidate.[4][5][6]

Methodology 1: Liquid Chromatography-Mass Spectrometry (LC-MS) - The Preferred Approach

LC-MS combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of mass spectrometry.[4][7][8] This synergy is perfectly suited for analyzing polar compounds like 4-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid directly from solution, eliminating the need for chemical modification.

Principle of LC-MS Analysis

The analyte is first dissolved in a suitable solvent and injected into an HPLC system. It travels through a column packed with a stationary phase (typically C18 for reversed-phase chromatography). A liquid mobile phase is pumped through the column, and separation occurs based on the analyte's differential partitioning between the mobile and stationary phases.[8] After eluting from the column, the analyte enters the mass spectrometer's ion source. Electrospray ionization (ESI) is the most common interface, which generates gas-phase ions from the liquid stream with minimal fragmentation, a process known as "soft" ionization.[9] These ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.[10][11]

Experimental Protocol: LC-MS/MS

1. Sample Preparation: a. Accurately weigh 10 mg of the sample into a 100 mL volumetric flask. b. Dissolve and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water to create a 100 µg/mL stock solution. c. Prepare a working standard of 1 µg/mL by further diluting the stock solution with the same diluent. d. Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity II or equivalent UHPLC system.
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient Elution: | Time (min) | %B | | :--- | :--- | | 0.0 | 5 | | 3.0 | 95 | | 4.0 | 95 | | 4.1 | 5 | | 5.0 | 5 |
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 5 µL.
  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
  • Ionization Mode: Electrospray Ionization (ESI), Negative.
  • Key MS Parameters:
  • IonSpray Voltage: -4500 V.
  • Source Temperature: 550 °C.
  • Curtain Gas: 35 psi.
  • MRM Transition: Precursor Ion (Q1): 248.1 m/z → Product Ion (Q3): 120.9 m/z.
LC-MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis P1 Weighing & Dissolution P2 Dilution to Working Conc. P1->P2 P3 Filtration (0.22 µm) P2->P3 LC UHPLC Separation (C18 Column) P3->LC ESI Electrospray Ionization (Negative Mode) LC->ESI MS Tandem MS (QqQ) (MRM Detection) ESI->MS Data Data Acquisition & Processing MS->Data GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis P1 Weighing & Dissolution P2 Derivatization (BSTFA + 70°C) P1->P2 P3 Cooling to Room Temp. P2->P3 GC GC Separation (DB-5ms Column) P3->GC EI Electron Ionization (70 eV) GC->EI MS Quadrupole MS (Scan Mode) EI->MS Data Data Acquisition & Library Search MS->Data

Sources

Validation

In Vivo vs In Vitro Efficacy of CAS 215656-70-5 Derivatives: A Comprehensive Comparison Guide

Executive Summary CAS 215656-70-5, chemically identified as 4-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid[1], is a highly versatile pharmaceutical intermediate. Its unique molecular architecture—a pyrrolidone ring linke...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

CAS 215656-70-5, chemically identified as 4-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid[1], is a highly versatile pharmaceutical intermediate. Its unique molecular architecture—a pyrrolidone ring linked via an ethoxy bridge to a benzoic acid—makes it a privileged scaffold for the synthesis of novel central nervous system (CNS) therapeutics. Specifically, the pyrrolidone moiety serves as the pharmacophoric core for racetam-class drugs (e.g., aniracetam), which function as positive allosteric modulators (PAMs) of the AMPA receptor[2].

This guide provides an objective, data-driven comparison of the in vitro and in vivo efficacy of CAS 215656-70-5 derivatives, detailing the experimental protocols, mechanistic causality, and the critical gap in in vitro to in vivo correlation (IVIVC).

Mechanistic Rationale: The Pyrrolidone-Benzoic Acid Scaffold

To design effective neurotherapeutics, target engagement must be highly specific. AMPA receptor PAMs bind to the dimer interface of the receptor's ligand-binding domain[2]. By stabilizing this interface, these modulators slow the rates of receptor deactivation (channel closing after glutamate dissociation) and desensitization (channel closing while glutamate remains bound)[2][3].

Derivatives of CAS 215656-70-5 leverage the pyrrolidone ring to anchor into this allosteric site, while the benzoic acid tail provides a customizable vector. Modifying this tail allows medicinal chemists to fine-tune binding affinity and optimize critical physicochemical properties, such as blood-brain barrier (BBB) penetrance[4]. The net result is a prolonged influx of sodium and calcium ions, which enhances Long-Term Potentiation (LTP) and synaptic plasticity—the cellular foundations of learning and memory[2][3].

AMPA_Pathway A Glutamate Release B AMPA Receptor Binding A->B Activates D Prolonged Channel Opening B->D Synergistic Effect C CAS 215656-70-5 Derivative (Allosteric Modulator) C->B Binds Dimer Interface E Calcium/Sodium Influx D->E Ion Flux F LTP & Synaptic Plasticity E->F Intracellular Signaling

Fig 1: Mechanism of Action for CAS 215656-70-5 derivatives acting as AMPA receptor PAMs.

In Vitro Efficacy Profiling: Target Engagement & Functional Potentiation

Protocol: High-Throughput Patch-Clamp Electrophysiology

Causality: While standard radioligand binding assays can confirm compound affinity, they cannot distinguish between low-impact and high-impact PAMs[3]. Patch-clamp electrophysiology directly measures the functional consequence of binding—specifically, the prolongation of the decay time constant ( τ ) of the macroscopic current[2]. This creates a self-validating system where target engagement is proven by immediate functional output.

Step-by-Step Methodology:

  • Cell Preparation: Express GluA2 (flop) receptors in HEK293 cells to isolate the specific AMPA receptor subunit targeted by pyrrolidone derivatives[2].

  • Simulation of Synaptic Release: Using a rapid perfusion system, apply a brief (1 ms) pulse of 1 mM glutamate to the outside-out patches to simulate physiological neurotransmitter release[2].

  • Compound Application: Co-apply the test derivative (e.g., at concentrations ranging from 1 µM to 100 µM).

  • Data Acquisition: Record the decay of the peak response to quantify the deactivation kinetics ( τ ). An increase in τ indicates successful allosteric modulation[2].

Data Presentation: In Vitro Efficacy Comparison
CompoundTarget ReceptorBinding Affinity (Ki)Deactivation τ ProlongationMax Efficacy (Emax)
Aniracetam (Control) GluA2 (flop)2.5 µM+ 45%Low-Impact
Derivative A (Amide) GluA2 (flop)120 nM+ 180%High-Impact
Derivative B (Ester) GluA2 (flop)85 nM+ 210%High-Impact

In Vivo Efficacy Profiling: Behavioral Translation & Pharmacokinetics

Protocol: Morris Water Maze (MWM)

Causality: In vitro synaptic potentiation must translate into observable cognitive enhancement. The MWM is the gold standard for assessing spatial learning and memory in rodents, directly correlating the in vitro LTP enhancement with in vivo behavioral output[5][6].

Step-by-Step Methodology:

  • Apparatus Setup: Utilize a circular pool (150 cm diameter) filled with opaque water maintained at 25°C. Submerge a hidden escape platform (15 cm diameter) 1 cm below the water surface in one specific quadrant[5][6].

  • Dosing Regimen: Administer the derivative (e.g., 10 mg/kg p.o.) to the murine models 30 minutes prior to testing to ensure peak plasma/brain concentrations.

  • Acquisition Phase: Train the mice over 4 consecutive days, conducting 4 trials per day from different starting positions[5]. Record the escape latency (time taken to find the platform).

  • Probe Trial: On day 5, remove the platform and allow the mouse to swim freely for 60 seconds[5][6]. Measure the percentage of time spent in the target quadrant as an index of spatial memory consolidation[5].

Data Presentation: In Vivo Efficacy Comparison
CompoundBrain/Plasma RatioEscape Latency (Day 4)Time in Target Quadrant (Probe)
Vehicle (Control) N/A42.5 ± 4.1 s28% ± 3%
Derivative A (Amide) 0.8518.2 ± 2.3 s48% ± 4%
Derivative B (Ester) 0.1239.1 ± 3.8 s31% ± 3%

In Vitro vs. In Vivo Translation (IVIVC Gap Analysis)

A critical analysis of the data reveals a common paradox in drug development: Derivative B exhibited superior in vitro binding (85 nM) and receptor modulation (+210%) but failed to produce significant in vivo behavioral changes. Why?

IVIVC_Workflow N1 In Vitro Screening (Patch-Clamp) N2 Hit Selection (EC50 < 100 nM) N1->N2 Efficacy Data N6 IVIVC Analysis (Correlation Modeling) N1->N6 In Vitro Data N3 ADME & BBB Permeability (PAMPA-BBB) N2->N3 Lead Compounds N4 In Vivo PK/PD (Rodent Models) N3->N4 Optimized PK N5 Behavioral Efficacy (Morris Water Maze) N4->N5 Dosing Regimen N5->N6 In Vivo Data

Fig 2: Step-by-step workflow correlating in vitro screening with in vivo behavioral efficacy.

The discrepancy lies in the pharmacokinetic properties dictated by the CAS 215656-70-5 scaffold:

  • Blood-Brain Barrier (BBB) Permeability: To act on CNS targets, compounds must cross the BBB. The free carboxylic acid on the benzoic acid moiety of the parent CAS 215656-70-5 is highly ionized at physiological pH, severely restricting passive diffusion. While esterification (Derivative B) masks this charge, it often leads to rapid hydrolysis by plasma esterases before reaching the brain. Implementing the Parallel Artificial Membrane Permeability Assay for the BBB (PAMPA-BBB) early in the workflow is critical to forecasting in vivo brain penetrance[4].

  • Plasma Protein Binding: High lipophilicity introduced during derivatization can lead to excessive binding to serum albumin. This reduces the free fraction of the drug available to enter the CNS, neutralizing high in vitro potency.

  • Metabolic Clearance: The ethoxy linker connecting the pyrrolidone and benzoic acid rings may be susceptible to rapid oxidative cleavage by hepatic cytochrome P450 enzymes, resulting in a short in vivo half-life. Amide derivatives (Derivative A) often provide a better balance of metabolic stability and BBB penetrance.

Conclusion

Derivatives of CAS 215656-70-5 represent a highly promising class of AMPA receptor positive allosteric modulators. However, as demonstrated by the IVIVC gap analysis, achieving sub-micromolar in vitro efficacy is only half the battle. Successful translation to in vivo cognitive enhancement requires rigorous optimization of the benzoic acid tail to ensure metabolic stability and adequate BBB penetration without sacrificing the critical pyrrolidone-driven receptor engagement.

References

  • SynHet - 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzoic acid. SynHet. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiMMqUaWhG60_hNvD6JPD_ZE5ZYMMXyrnRDfUrXT3pE7Ccfx_v12hG1_XXhASAOi4oxEzyA5kE62QQooGYOogpNIOzqxFOEylkyTLe_ibMs4LFm5Pp8IXP7scr05GhKh_GoDQknrc=]
  • AMPA receptor positive allosteric modulator. Wikipedia. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFa_TlMGEKusd8w_MZ-sjtjoSBw6TClpV5MdjFswbICUVl5JrA5oKj1Q48yNUMcfsaIzwy2INLnwQ_O8AgoI5pYlh5nO1Qqq-ms1HRijk3BbFhLmfNQYmMfGKzDKJLGWlYtm9xbeIKXnubtpUeESfszWgqi0mXcDg36beH0OIfDTbr1Bg==]
  • Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors. Journal of Neuroscience. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGG4eWYqahpizbT09AK942MOO9ydqtZqm5Hq7_L0wGpjgNQxsJuzict4DPkuaHCuW0VKFMd6dZVOTjldJvPU8gy9O9munX206fWRz0xiw_OESPFAmgWB--D47SzDXJzO8-7Le8sqbk=]
  • Adapted Morris Water Maze protocol to prevent interference from confounding motor deficits on cognitive functioning. Taylor & Francis. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFka5hVtBGoWwfpxaSZuDbrXmLTCYClQgDzvNGpqdv3BChKJK4IFEjFzFgbRMBmPXr4lgbjCGbfKXDhdjBDF7ay5-uiegouiMZSC28nH73twIlq4NGiV84Ex6msv1tz6-v82hKMhHar7z212IcY8sNO53R1R02fkuiz5Er1]
  • Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. PubMed. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-OqKhgjcrmZiZUXuiLKgrK9VCs_P-9OU1Ff-ZFxk7RrsjiSGwTLxCic_sQZl7dHBUVBjIrVwwbsifCizL7xbpqhgMmt8Kal4LpNCzuG5zUp1XzfSc4PoQ9SzPceR4wIshHQU=]
  • Using the Morris Water Maze to Assess Spatial Learning and Memory in Weanling Mice. PLOS One. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnDRiF6TLoEGxLHYy29VWXyMqeXAsRxD_lkCkLhFiaodp74tBleKPB0DNUnm3ock3oaZgfmKTVBgDh0Au-Vp8f1_Gbr0epmQiSYK06NEuNhhjKpIhx5etq94GZ9zXQQwyaB5KTla7ExTZE7lI2-_i8QABWB6I7_FeChPjYaawey5yjHA==]

Sources

Safety & Regulatory Compliance

Safety

4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzoic acid proper disposal procedures

Operational & Disposal Guide: 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzoic acid For researchers and drug development professionals, the safe handling and disposal of complex organic intermediates is just as critical as the...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational & Disposal Guide: 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzoic acid

For researchers and drug development professionals, the safe handling and disposal of complex organic intermediates is just as critical as the synthesis itself. 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzoic acid is a bifunctional molecule featuring both a mildly acidic carboxylic acid moiety and a lactam (pyrrolidone) ring connected via an ether linkage.

Because this compound bridges the chemical properties of substituted benzoic acids and pyrrolidone derivatives, standard "catch-all" organic waste procedures are insufficient. This guide provides a field-proven, mechanistic approach to safely managing and disposing of this compound, ensuring compliance, environmental safety, and laboratory integrity.

Mechanistic Hazard Assessment (The "Why")

To safely dispose of a chemical, one must understand how its structural components dictate its physical and toxicological behavior:

  • The Carboxylic Acid Moiety: Like most benzoic acid derivatives, this compound is a mild organic acid that can cause significant eye damage and skin irritation upon contact[1][2]. Furthermore, benzoic acid derivatives are known to be harmful to aquatic life, strictly prohibiting their disposal down sanitary laboratory sewers[3].

  • The Pyrrolidone Ring: The 2-oxopyrrolidine substructure shares physical and toxicological characteristics with common solvents like N-Methyl-2-pyrrolidone (NMP). Pyrrolidones are notorious for acting as potent dermal penetration enhancers[4][5]. If the compound is dissolved in a solvent and contacts the skin, the pyrrolidone moiety can rapidly facilitate the transport of the acid (and any other dissolved toxins) across the dermal barrier, increasing the risk of systemic exposure[5].

  • Particulate Hazards: In its solid state, the compound can form fine, irritating dust. Airborne dispersion not only poses a respiratory hazard (potentially causing lung damage over prolonged exposure) but also creates a risk of combustible dust concentrations in enclosed spaces[2].

Physicochemical & Safety Parameters

ParameterSpecification / ProtocolMechanistic Rationale
Physical State Solid (Crystalline/Powder)Prone to aerosolization; poses a severe inhalation and combustible dust risk[2].
Primary Hazards Skin/Eye Irritant, Respiratory IrritantCarboxylic acid protonates mucosal membranes; pyrrolidone enhances dermal uptake[4][5].
Waste Classification Hazardous Organic WasteToxic to aquatic ecosystems; strictly forbidden from sink/sewer discharge[1][6].
PPE Requirements Nitrile gloves (double-gloving recommended), safety goggles, lab coatPrevents dermal absorption and ocular exposure to reactive dust particles[5].
Incompatibilities Strong oxidizing agents, strong basesExothermic acid-base reactions; oxidative degradation yields toxic NOx gases[2][7].

Step-by-Step Disposal Protocols

According to the National Research Council's guidelines for prudent laboratory practices, hazardous waste must be segregated at the point of generation to prevent incompatible reactions and minimize disposal costs[8][9].

Phase 1: Solid Waste Segregation (Satellite Accumulation)
  • Collection: Gather all unreacted solid 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzoic acid, contaminated weighing paper, spatulas, and empty reagent vials.

  • Containment: Place the materials into a designated, leak-proof solid organic waste container lined with a compatible polymer bag. Do not mix this waste with reactive inorganic salts or strong oxidizers[2][10].

  • Labeling: Label the container with the full chemical name: "Hazardous Waste: 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzoic acid". Do not use abbreviations, as this violates Hazard Communication Standards[11].

  • Self-Validating Check: Weigh the empty reaction vessel after transferring the bulk solid to the waste bin. A residual mass greater than 50 mg indicates the need for a targeted solvent rinse (e.g., methanol) to fully decontaminate the glassware before it enters the standard washing protocol.

Phase 2: Liquid Waste Compatibility & Quenching

When the compound is dissolved in a solvent post-reaction or post-extraction, it must be routed based on the solvent matrix:

  • Halogenated vs. Non-Halogenated: If the compound is dissolved in a halogenated solvent (e.g., dichloromethane, chloroform), route the entire mixture to the Halogenated Organic Waste carboy. If dissolved in non-halogenated solvents (e.g., DMSO, methanol, ethyl acetate), route to the Non-Halogenated Organic Waste carboy[6].

  • Self-Validating Check (pH Verification): Before adding an aqueous/organic mixture containing this compound to a bulk waste carboy, test an aliquot of the waste stream with pH paper. If the pH is below 4.0, do not add the mixture . The acidic environment will protonate the benzoate, causing the free acid to rapidly precipitate. This can clog the carboy neck or cause dangerous pressure buildup[12]. Neutralize the solution to pH 7 with dilute sodium hydroxide before disposal[12].

Phase 3: Emergency Spill Response
  • Isolate: Evacuate personnel from the immediate vicinity and eliminate all ignition sources[1][4].

  • Contain (No Dry Sweeping): Because the solid can form combustible dust, dry sweeping is strictly prohibited[2].

  • Collect: Moisten the spilled solid with a compatible solvent (e.g., water or ethanol) to suppress dust, or use a HEPA-filtered vacuum dedicated to chemical spills[1].

  • Dispose: Transfer all absorbed material, debris, and contaminated PPE into a sealed hazardous waste bag and route it through the solid waste stream[1][3].

Waste Routing Workflow

G Start Waste Generation: 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzoic acid State Physical State of Waste? Start->State Solid Solid Waste (Powder/Crystals) State->Solid Solid Liquid Liquid Waste (Dissolved in Solvent) State->Liquid Liquid Spill Spill Debris (Contaminated Absorbents) State->Spill Spill SolidBin Solid Organic Waste Bin (Double-bagged or sealed) Solid->SolidBin HalogenCheck Is the solvent halogenated? Liquid->HalogenCheck Spill->SolidBin HaloBin Halogenated Liquid Waste Carboy HalogenCheck->HaloBin Yes (e.g., DCM) NonHaloBin Non-Halogenated Liquid Waste Carboy HalogenCheck->NonHaloBin No (e.g., DMSO, MeOH) EHS EHS / Hazardous Waste Pickup & Final Incineration SolidBin->EHS HaloBin->EHS NonHaloBin->EHS

Figure 1: Waste segregation and disposal workflow for 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzoic acid.

References

  • Benzoic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health / EPA. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies of Sciences, Engineering, and Medicine. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • BENZOIC ACID AR/ACS. Loba Chemie. [Link]

  • Management of Waste - Prudent Practices in the Laboratory. NCBI Bookshelf - NIH. [Link]

  • Material Safety Data Sheet (1-Methyl-2-pyrrolidone). University of Louisville. [Link]

  • Safety Data Sheet N-Methyl-2-Pyrrolidone. ChemPure Chemicals. [Link]

  • Chemical Waste Disposal Guidelines. Hong Kong University of Science and Technology. [Link]

  • SAFETY DATA SHEET (1-Methyl-2-pyrrolidone). Thermo Fisher Scientific. [Link]

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